molecular formula C7H11NO2 B1426008 1-Oxa-3-azaspiro[4.4]nonan-2-one CAS No. 19684-59-4

1-Oxa-3-azaspiro[4.4]nonan-2-one

Número de catálogo: B1426008
Número CAS: 19684-59-4
Peso molecular: 141.17 g/mol
Clave InChI: XFYDBKMBHLMEQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Oxa-3-azaspiro[4.4]nonan-2-one is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxa-3-azaspiro[4.4]nonan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxa-3-azaspiro[4.4]nonan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-oxa-3-azaspiro[4.4]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-8-5-7(10-6)3-1-2-4-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYDBKMBHLMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19684-59-4
Record name 1-oxa-3-azaspiro[4.4]nonan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Chemical and Pharmacological Profile of 1-Oxa-3-azaspirononan-2-one: A Versatile Spirocyclic Oxazolidinone Scaffold

The Chemical and Pharmacological Profile of 1-Oxa-3-azaspiro[1]nonan-2-one: A Versatile Spirocyclic Oxazolidinone Scaffold

Executive Summary

In modern drug discovery, the transition from planar, achiral aromatic rings to three-dimensional, ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

1-Oxa-3-azaspirononan-2-one123

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and validated synthetic methodologies for 1-oxa-3-azaspiro[4]nonan-2-one.

Part 1: Chemical Identity & Physicochemical Profiling

The core structure of 1-oxa-3-azaspiro[4]nonan-2-one consists of a five-membered oxazolidinone ring spiro-fused at the C5 position to a cyclopentane ring. This compact, rigid structure significantly influences its polarity, metabolic stability, and hydrogen-bonding capabilities.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Oxa-3-azaspiro[4]nonan-2-one
CAS Registry Number 19684-59-4[1]
Molecular Formula Cngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

H

NO

[5]
Molecular Weight 141.17 g/mol [1]
Monoisotopic Mass 141.07898 Da[5]
SMILES String C1CCC2(C1)CNC(=O)O2[5]
Topological Polar Surface Area (TPSA) 38.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 3[4]
Storage Conditions Sealed in dry, 2-8°C[1]

Part 2: Mechanistic Rationale in Drug Design

The incorporation of the spirocyclic oxazolidinone scaffold into drug candidates is driven by the "escape from flatland" hypothesis. Increasing the fraction of


Unlike planar oxazolidinones (such as the antibacterial Linezolid), the spiro-fusion at C5 in 1-oxa-3-azaspiro[4]nonan-2-one locks the conformation of the ring system[2]. This restriction forces any functional groups attached to the nitrogen (N3) or the adjacent carbon (C4) into highly specific spatial vectors, which can be precisely tuned to fit into deep, complex enzymatic pockets (e.g., the active site of HIV-1 protease)[3].

RationaleA1-Oxa-3-azaspirononan-2-one(Spirocyclic Scaffold)BIncreased sp³ Character(Escape from Flatland)A->BCConformational RestrictionA->CDImproved Aqueous SolubilityB->DEEnhanced Metabolic StabilityB->EFHigh Target Specificity(Vectorial Projection)C->F

Fig 1. Mechanistic rationale for utilizing spirocyclic oxazolidinones in drug design.

Part 3: Synthesis & Experimental Protocols

The synthesis of spirocyclic oxazolidinones requires precise control over carbon-carbon bond formation and subsequent ring closure. The most robust and scalable route utilizes a Strecker-type cyanosilylation of cyclopentanone, followed by reduction and carbonylation[6].

Step-by-Step Methodology

Step 1: Cyanosilylation of Cyclopentanone

  • Objective: Generate 1-cyano-1-trimethylsiloxycyclopentane.

  • Protocol: Dissolve cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction to 0 °C. Add a catalytic amount of Zinc Iodide (ZnI

    
    , 0.05 eq), followed by the dropwise addition of Trimethylsilyl cyanide (TMSCN, 1.2 eq). Stir the mixture for 2 hours while allowing it to warm to room temperature.
    
  • Causality & Validation: ZnI

    
     is selected as a mild Lewis acid to activate the carbonyl oxygen without inducing enolization, ensuring near-quantitative conversion. TMSCN is heavily preferred over aqueous NaCN/HCl; it avoids aqueous biphasic conditions and directly traps the intermediate alkoxide as a stable TMS ether, preventing the reaction from reverting to the starting ketone.
    

Step 2: Reduction to 1-(Aminomethyl)cyclopentanol

  • Objective: Reduce the nitrile to a primary amine and unmask the tertiary alcohol.

  • Protocol: Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Carefully add Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq) in small portions. Heat the reaction to reflux for 4 hours. Cool to 0 °C and quench strictly using the Fieser method (
    
    
    mL H
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O per
    
    
    grams of LiAlH
    
    
    ). Filter the resulting granular salts through Celite and concentrate the filtrate.
  • Causality & Validation: LiAlH

    
     is required to fully reduce the nitrile to the primary amine. The strongly basic conditions of the Fieser workup simultaneously cleave the labile TMS ether, unmasking the hydroxyl group to yield the 
    
    
    -amino alcohol. The Fieser quench is absolutely critical; failure to use it results in intractable aluminum hydroxide emulsions that trap the highly polar amino alcohol, destroying the yield.

Step 3: Cyclization to 1-Oxa-3-azaspiro[4]nonan-2-one

  • Objective: Form the 2-oxazolidinone ring.

  • Protocol: Dissolve the

    
    -amino alcohol (1.0 eq) in anhydrous DCM. Add Triethylamine (Et
    
    
    N, 2.5 eq) and cool to 0 °C. Slowly add a solution of Triphosgene (0.35 eq, providing ~1.05 eq of phosgene) in DCM. Stir for 2 hours at 0 °C. Wash with water, dry over Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Causality & Validation: Triphosgene is utilized instead of phosgene gas due to its solid state, which allows for precise stoichiometric control and significantly mitigates inhalation hazards[6]. Et

    
    N acts as an acid scavenger to neutralize the HCl generated during carbamylation. The spiro-cyclization is thermodynamically driven by the formation of the highly stable 5-membered oxazolidinone ring.
    

SynthesisN1CyclopentanoneN21-Cyano-1-trimethylsiloxycyclopentaneN1->N2 TMSCN, ZnI2 (cat.) DCM, 0°C to RTN31-(Aminomethyl)cyclopentanolN2->N3 LiAlH4 THF, RefluxN41-Oxa-3-azaspiro[4.4]nonan-2-oneN3->N4 Triphosgene, Et3N DCM, 0°C

Fig 2. Three-step synthetic workflow for 1-oxa-3-azaspiro[4]nonan-2-one.

Part 4: Applications in Medicinal Chemistry & Target Pathways

The 1-oxa-3-azaspiro[4]nonan-2-one scaffold has been successfully deployed in the development of stereochemically defined P2-ligands for HIV-1 protease inhibitors [3].

In the highly mutated active site of HIV-1 protease, flat aromatic ligands often lose efficacy due to steric clashes or loss of binding affinity. By integrating a spirocyclic oxazolidinone, drug designers can exploit polar interactions with the backbone atoms of the protease. Specifically, the oxygen atoms of the oxazolidinone ring act as potent hydrogen-bond acceptors, interacting directly with the NH amide bonds of the Asp29 and Asp30 residues[3].

BindingP2Spirocyclic P2 Ligand(Oxazolidinone Core)Asp29Asp29 (Protease)P2->Asp29 Dipole InteractionAsp30Asp30 (Protease)P2->Asp30 Steric FitBackboneProtease Backbone(Hydrogen Bonding)P2->Backbone Carbonyl H-Bond Acceptor

Fig 3. Pharmacophore mapping of spirocyclic oxazolidinone as a P2 ligand.

Furthermore, this scaffold is actively investigated in the synthesis of novel Thrombin Receptor Antagonists (e.g., Vorapaxar analogs) and

7

References

  • 1-oxa-3-azaspiro[4]nonan-2-one (CID 55286545) . PubChem Database. National Center for Biotechnology Information. URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . Molecules (MDPI). URL:[Link]

  • Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors . Organic Letters (PMC). URL:[Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry . RSC Advances (PMC). URL:[Link]

A Technical Guide to the Therapeutic Potential of Spiro-Oxazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone class of heterocyclic compounds has emerged as a versatile and privileged scaffold in medicinal chemistry.[1] Since the approval of Linezolid, the first oxazolidinone antibiotic, in 2000, there has been a surge in research to explore the full therapeutic potential of this chemical moiety.[1][2] A particularly intriguing and promising subclass is the spiro-oxazolidinones. The incorporation of a spirocyclic system, where two rings share a single atom, imparts a unique three-dimensional architecture to the molecule.[3] This rigid, defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets, offering a distinct advantage in drug design.[3][4]

This in-depth technical guide will delve into the burgeoning field of spiro-oxazolidinone scaffolds, providing a comprehensive overview of their therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their development. As a senior application scientist, the goal is to not only present the data but to also provide the rationale behind the experimental choices, fostering a deeper understanding of this promising class of compounds.

I. Antibacterial Potential: A New Generation of Antibiotics

The rise of multidrug-resistant bacteria presents a significant global health crisis, necessitating the discovery of novel antibacterial agents with unique mechanisms of action.[2][5] Spiro-oxazolidinones have shown considerable promise in this arena, particularly against Gram-positive pathogens.[6]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other oxazolidinones, the primary antibacterial mechanism of spiro-oxazolidinone derivatives is the inhibition of bacterial protein synthesis.[7][8] They exert their effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the initiation complex, a crucial first step in protein synthesis.[7][9] This distinct mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[8]

The spirocyclic moiety can enhance this activity by providing additional anchor points within the ribosomal binding pocket, potentially overcoming resistance mechanisms that affect traditional oxazolidinones.[7]

Diagram: Mechanism of Action of Spiro-Oxazolidinone Antibacterials

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex Prevents Assembly 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->30S_subunit Spiro_Oxazolidinone Spiro-Oxazolidinone Compound Spiro_Oxazolidinone->50S_subunit Binds to 23S rRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Initiation_Complex->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Spiro-oxazolidinones inhibit bacterial protein synthesis.

Structure-Activity Relationship (SAR) and Key Compounds

Extensive research has been conducted to understand the structure-activity relationships of oxazolidinone derivatives. For spiro-oxazolidinones, the nature of the spirocyclic ring system and its substituents plays a critical role in their antibacterial potency.

Compound ClassKey Structural FeaturesAntibacterial Activity HighlightsReference
Spiro-cyclopropane OxazolidinonesIntroduction of a spiro-cyclopropane at the C-5 position of the oxazolidinone ring.Showed comparable activity to linezolid against various strains.[7]
Spiropyrimidinetrione OxazolidinonesFused spiropyrimidinetrione moiety.Potent activity against a panel of Gram-positive bacteria, including MRSA and vancomycin-resistant strains.[6]
Spiro[7][10]heptane OxazolidinonesIncorporation of a spiro[7][10]heptane group.A fluoro-substituted derivative demonstrated the most potent antibacterial activity.[11]

These studies highlight that modifications to the spirocyclic portion of the molecule can significantly impact antibacterial efficacy and spectrum.[12][13]

Experimental Protocol: Synthesis of a Spiropyrimidinetrione Oxazolidinone Derivative

The following is a representative protocol for the synthesis of a novel spiropyrimidinetrione oxazolidinone derivative, adapted from the literature.[6]

Step 1: Synthesis of the Spiro-intermediate

  • To a solution of the starting oxazolidinone (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the appropriate pyrimidinetrione precursor (1.1 equivalents).

  • Add a catalytic amount of a suitable acid or base (e.g., triethylamine) to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired spiro-intermediate.

Step 2: N-Arylation

  • Dissolve the spiro-intermediate (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide).

  • Add the desired aryl halide (1.2 equivalents) and a suitable base (e.g., potassium carbonate).

  • Add a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final spiropyrimidinetrione oxazolidinone derivative.

Step 3: Characterization

  • Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

II. Anticancer Potential: Targeting Cell Proliferation and Survival

The unique three-dimensional structure of spiro-oxazolidinones also makes them attractive candidates for anticancer drug discovery.[2] Several studies have reported their potent antiproliferative activity against various cancer cell lines.[14]

Mechanism of Action: Diverse and Multi-targeted

The anticancer mechanisms of spiro-oxazolidinones are more varied than their antibacterial counterparts and appear to be cell-line and compound-specific. Some of the reported mechanisms include:

  • Induction of Apoptosis: Certain spiro-oxazolidinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14] This is often associated with increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction.[14]

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[14]

  • Inhibition of p53-MDM2 Interaction: Spirooxindoles, a closely related class, have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction.[15] This interaction is a key regulator of the p53 tumor suppressor protein, and its inhibition can lead to the reactivation of p53's tumor-suppressing functions.[15]

Diagram: Anticancer Mechanisms of Spiro-Oxazolidinones

cluster_mechanisms Cellular Effects Spiro_Oxazolidinone Spiro-Oxazolidinone Compound Cancer_Cell Cancer Cell Spiro_Oxazolidinone->Cancer_Cell ROS_Production Increased ROS Production Cancer_Cell->ROS_Production p53_MDM2_Inhibition Inhibition of p53-MDM2 Interaction Cancer_Cell->p53_MDM2_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis p53_MDM2_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Diverse anticancer mechanisms of spiro-oxazolidinones.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Trypsinize the cells and perform a cell count using a hemocytometer.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the spiro-oxazolidinone compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
  • Incubate the plate for 24-72 hours.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 2-4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Antiviral Potential: A Frontier for Exploration

The exploration of spiro-oxazolidinones as antiviral agents is a more recent but equally exciting area of research.[2] The structural diversity and synthetic tractability of this scaffold make it an attractive starting point for the development of novel antiviral therapeutics.

Mechanism of Action: Targeting Viral Enzymes and Processes

While the specific mechanisms are still under investigation for many spiro-oxazolidinone compounds, the closely related spirooxindoles have shown activity against a range of viruses by targeting key viral proteins and processes.[16] Potential antiviral mechanisms for spiro-oxazolidinones could include:

  • Inhibition of Viral Proteases: Some oxazolidinones have been shown to inhibit viral proteases, such as HIV-1 protease, which are essential for viral replication.[2]

  • Inhibition of Viral Entry and Fusion: Spirocyclic compounds can be designed to interfere with the proteins on the surface of viruses that are responsible for attaching to and entering host cells.

  • Inhibition of Viral Polymerases: These enzymes are crucial for replicating the viral genome, and their inhibition would halt viral propagation.

Future Directions

The development of spiro-oxazolidinones as antiviral agents requires a multi-pronged approach:

  • High-Throughput Screening: Screening of diverse spiro-oxazolidinone libraries against a wide range of viruses to identify initial hits.

  • Structure-Based Drug Design: Utilizing the crystal structures of viral proteins to design spiro-oxazolidinones with high binding affinity and specificity.

  • Mechanism of Action Studies: Once active compounds are identified, detailed studies are needed to elucidate their precise mechanism of antiviral action.

IV. Other Therapeutic Applications

The versatility of the spiro-oxazolidinone scaffold extends beyond infectious diseases and cancer.[2] Preliminary studies have suggested their potential in other therapeutic areas:

  • Aldose Reductase Inhibition: A spiro-oxazolidinone derivative has been reported as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[2]

  • Anti-inflammatory Activity: The oxazolidinone core is present in some compounds with anti-inflammatory properties, suggesting a potential avenue for spiro-derivatives.[17]

  • Neurological Disorders: The ability of spirocyclic scaffolds to cross the blood-brain barrier makes them interesting candidates for targeting central nervous system disorders.[4]

Conclusion

Spiro-oxazolidinone scaffolds represent a compelling and underexplored area of medicinal chemistry with significant therapeutic potential. Their unique three-dimensional structure provides a foundation for the design of potent and selective inhibitors for a wide range of biological targets. The continued exploration of this chemical space, driven by innovative synthetic strategies and a deep understanding of their mechanisms of action, holds the promise of delivering a new generation of drugs to address unmet medical needs in infectious diseases, oncology, and beyond. This technical guide serves as a foundation for researchers and drug development professionals to navigate and contribute to this exciting and rapidly evolving field.

References

  • Fernandes, G. F., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(5), 725–762. [Link][1][2][17]

  • Malik, Z. M., Javed, K., Ahmad, S., & Khan, S. A. (2018). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 9(4), 325–330. [Link][7]

  • Malik, Z. M., Javed, K., Ahmad, S., & Khan, S. A. (2018). Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(7), 1198–1206. [Link][6]

  • Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 57(11), 5346–5353. [Link][10]

  • Pisano, C., Oliviero, G., & D'Errico, S. (2019). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. Molecules, 24(19), 3569. [Link][14]

  • Ponsold, K., Schönecker, B., & Pfaff, I. (1979). Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. Die Pharmazie, 34(3), 132–134. [Link][18]

  • Mahdi, A. A., Alani, B. G., & Ibrahim, I. A. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 19-32. [Link][8][9]

  • Ahmad, I., & Singh, P. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 14(10), 1876–1904. [Link][19]

  • Day, B. M. (2022). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. Temple University. [Link][20]

  • Yadav, R., & Kumar, R. (2025). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. Colab, 1(1). [Link][5]

  • Zaki, M., Loubidi, M., & Berteina-Raboin, S. (2017). Synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of tomentosin. Tetrahedron, 73(3), 253-258. [Link][21]

  • Suzuki, H., & Iwaoka, T. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353–360. [Link][12]

  • Suzuki, H., & Iwaoka, T. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347–352. [Link][13]

  • de Almeida, J. M., & de Souza, M. V. N. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 629–645. [Link][4]

  • Zaki, M., Loubidi, M., & Berteina-Raboin, S. (2025). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. Molbank, 2025(1), M1853. [Link][22]

  • Kim, S.-Y., Park, H. B., & Cho, J.-H. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiro[7][10]heptane moieties. Bioorganic & Medicinal Chemistry Letters, 19(9), 2558–2561. [Link][11]

  • Carotenuto, A., & Calo', G. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3845–3861. [Link][23]

  • Kirsch, P., & Heinrich, T. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 10–13. [Link][24]

  • Dandapani, S., & Williams, C. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 721–724. [Link][3]

  • Reddy, T. S., & Tang, C. (2017). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases, 3(6), 404–416. [Link][16]

  • Singh, P., & Ahmad, I. (2025). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 26(5), 2469. [Link][15]

  • Kamal, A., & Reddy, M. K. (2013). Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. Bioorganic & Medicinal Chemistry Letters, 23(3), 770–774. [Link][25]

  • Kumar, A., & Kumar, S. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances, 10(52), 31221–31226. [Link][26]

  • Rogers, K. (n.d.). Spironolactone. Britannica. Retrieved from [Link][27]

  • Pfizer Inc. (n.d.). SPIRONOLACTONE. [Link][28]

  • Dr.Oracle. (2025, June 22). What is the mechanism of action of spironolactone?[Link][29]

  • Funder, J. W., Marver, D., & Stewart, J. (1975). The mechanism of action of spirolactones. Clinical and Experimental Pharmacology & Physiology. Supplement, 2, 99–101. [Link][30]

  • Wikipedia. (n.d.). Spironolactone. Retrieved from [Link][31]

Sources

Molecular weight and formula of 1-Oxa-3-azaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural, Physicochemical, and Synthetic Profiling of 1-Oxa-3-azaspiro[4.4]nonan-2-one in Drug Development

Executive Summary

In contemporary medicinal chemistry, the shift from flat, aromatic rings to three-dimensional, spirocyclic architectures has revolutionized fragment-based drug discovery (FBDD). 1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS: 19684-59-4) represents a highly optimized, conformationally restricted organic building block[1]. By fusing an oxazolidin-2-one pharmacophore with a cyclopentyl ring via a spiro-junction, this molecule provides a rigid scaffold that minimizes entropic penalties during target binding while simultaneously evading common metabolic liabilities.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a deep dive into the physicochemical rationale, synthetic methodologies, and self-validating analytical protocols required to successfully integrate this compound into advanced lead-generation pipelines.

Chemical Identity & Physicochemical Profiling

The utility of 1-Oxa-3-azaspiro[4.4]nonan-2-one stems directly from its calculated physicochemical properties[1]. With zero rotatable bonds, the molecule acts as a rigid vector for functional group projection. Its low molecular weight (141.17 g/mol ) and optimal lipophilicity (LogP = 1.039) make it an ideal fragment for hit-to-lead optimization, ensuring that subsequent functionalization does not push the final drug candidate outside of Lipinski’s Rule of Five[1].

Table 1: Quantitative Physicochemical Data & Clinical Significance

PropertyValueExperimental / Clinical Causality
Molecular Formula C₇H₁₁NO₂Establishes the baseline stoichiometry for synthetic equivalents[1].
Molecular Weight 141.17 g/mol Ultra-low MW provides a high ligand efficiency (LE) starting point for FBDD[1].
Monoisotopic Mass 141.07898 DaCritical exact mass for High-Resolution Mass Spectrometry (HRMS) tracking[2].
Topological Polar Surface Area (TPSA) 38.33 ŲHighly permeable; falls well within the < 90 Ų threshold required for Blood-Brain Barrier (BBB) penetration[1].
LogP 1.039Optimal balance of aqueous solubility and lipid membrane permeability[1].
Rotatable Bonds 0Maximum conformational rigidity; eliminates the entropic penalty of freezing rotatable bonds upon target binding[1].
H-Bond Donors / Acceptors 1 / 2The N-H acts as a donor, while the carbonyl and ring oxygen act as acceptors, facilitating directed kinase/receptor interactions[1].

Synthetic Methodology & Reaction Mechanisms

The synthesis of spirocyclic oxazolidinones requires precise control over intramolecular cyclization. The most robust approach utilizes 1-(aminomethyl)cyclopentan-1-ol as the primary precursor.

Experimental Protocol: Bench-Scale Synthesis
  • Causality of Reagent Selection: While phosgene is a traditional carbonyl source, it is a highly toxic gas requiring specialized containment. We utilize Carbonyl Diimidazole (CDI) instead. CDI is a stable, crystalline solid that allows for precise stoichiometric control and safer handling during the acylation of the primary amine.

  • Step 1 (Acylation): Dissolve 1-(aminomethyl)cyclopentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq) to act as an acid scavenger. Slowly add CDI (1.2 eq) at 0°C to prevent exothermic degradation.

  • Step 2 (Cyclization): Heat the reaction mixture to 60°C. Mechanistic Rationale: The elevated temperature provides the activation energy required for the tertiary alkoxide to execute a nucleophilic attack on the intermediate acylimidazole, driving the intramolecular cyclization and expelling imidazole as a leaving group.

  • Step 3 (Workup): Quench with 1M HCl to protonate and remove the imidazole byproduct into the aqueous layer, ensuring high purity (>95%) of the organic building block[3].

Process Workflow & In-Process Controls (IPC)

SynthesisWorkflow A 1-(Aminomethyl)cyclopentan-1-ol (Starting Material) C Nucleophilic Attack (Acylation of Amine) A->C B Carbonyl Diimidazole (CDI) + Triethylamine (Base) B->C D Intramolecular Cyclization (Alkoxide Attack) C->D Heat (60°C) E 1-Oxa-3-azaspiro[4.4]nonan-2-one (Crude Product) D->E F In-Process Control (IPC) LC-MS: m/z 142.08 [M+H]+ E->F Sampling

Fig 1: Stepwise synthetic workflow and IPC for 1-Oxa-3-azaspiro[4.4]nonan-2-one.

Analytical Characterization: Self-Validating Protocols

To ensure the trustworthiness of the synthesized building block, the analytical protocols must be self-validating. If a specific signal is absent, the system must immediately indicate the mode of failure.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Inject the sample using a C18 reverse-phase column with a mobile phase gradient of Water/Acetonitrile (0.1% Formic Acid). Utilize Electrospray Ionization (ESI) in positive mode.

  • Self-Validation Logic:

    • IF the primary mass peak appears at m/z 142.08 ([M+H]⁺) and m/z 164.06 ([M+Na]⁺), THEN the exact mass of the spirocycle is confirmed[2].

    • IF a major peak appears at m/z 115, THEN the molecule has undergone collision-induced dissociation (loss of CO₂, a hallmark of oxazolidinones), further validating the structural core.

    • IF the peak is m/z 158, THEN the cyclization failed (representing the uncyclized carbamate intermediate).

Nuclear Magnetic Resonance (¹H-NMR)
  • Protocol: Dissolve 5 mg of the compound in Deuterated Chloroform (CDCl₃).

  • Causality of Solvent Choice: CDCl₃ is strictly mandated over protic solvents like CD₃OD. Protic solvents will cause rapid deuterium exchange with the oxazolidinone N-H proton, effectively erasing its signal from the spectrum and causing a false-negative structural validation.

  • Self-Validation Logic:

    • IF a broad singlet appears at ~5.5 ppm, THEN the secondary amine (N-H) is intact.

    • IF a sharp singlet appears at ~3.4 ppm (integrating to 2H), THEN the isolated -CH₂- group of the spiro ring is confirmed. The lack of splitting (singlet) proves it is adjacent to a quaternary spiro-carbon and a heteroatom (Nitrogen), perfectly matching the 1-Oxa-3-azaspiro[4.4]nonan-2-one connectivity.

Pharmacological Impact in Drug Design

The incorporation of 1-Oxa-3-azaspiro[4.4]nonan-2-one into a drug scaffold is rarely accidental; it is a deliberate structural intervention.

The oxazolidinone ring is a proven pharmacophore (famously utilized in the antibiotic Linezolid) that provides strong dipole interactions and hydrogen bonding[4]. However, linear or flexible oxazolidinones are susceptible to rapid metabolism by Cytochrome P450 (CYP450) enzymes, which oxidize the carbons adjacent to the heteroatoms. By fusing a cyclopentyl ring into a spiro-configuration, the adjacent carbon becomes quaternary. This creates immense steric hindrance, physically blocking the CYP450 active site from accessing the vulnerable C-H bonds, thereby drastically increasing the biological half-life of the drug candidate.

PharmacophoreLogic SpiroCore 1-Oxa-3-azaspiro[4.4]nonan-2-one Spirocyclic Scaffold Prop1 Oxazolidinone Ring H-Bonding & Dipole SpiroCore->Prop1 Prop2 Cyclopentyl Spiro-Fusion Conformational Rigidity SpiroCore->Prop2 Outcome1 Target Affinity Reduced Entropic Penalty Prop1->Outcome1 Directed Interactions Prop2->Outcome1 Pre-organization Outcome2 Metabolic Stability Steric Shielding of Core Prop2->Outcome2 CYP450 Evasion

Fig 2: Pharmacological impact of the spiro-oxazolidinone scaffold on drug properties.

References

  • 1-oxa-3-azaspiro[4.4]nonan-2-one - C7H11NO2 | CSSB00000698071 - Chemspace . Chemspace. Available at: [Link]

  • 1-oxa-3-azaspiro[4.4]nonan-2-one - PubChemLite . Université du Luxembourg. Available at: [Link]

Sources

The Evolution and Discovery of Spiro[4.4]nonan-2-one Systems: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Spirocyclic Systems

The spiro[4.4]nonane scaffold represents a unique class of bicyclic organic compounds characterized by two cyclopentane rings sharing a single quaternary carbon atom. This spiro fusion forces the two rings into mutually orthogonal planes, imparting a rigid, three-dimensional architecture. In recent years, the pharmaceutical industry has consciously shifted away from flat, sp²-rich aromatic molecules toward sp³-rich 3D scaffolds to improve solubility, reduce off-target toxicity, and enhance receptor-binding specificity. The spiro[4.4]nonan-2-one derivative serves as a fundamental building block in this paradigm, offering a versatile ketone handle for further functionalization[1].

Historical Discovery & Significance

The exploration of the spiro[4.4]nonane system gained significant momentum during the total synthesis campaigns of complex natural products. A landmark example is the synthesis of fredericamycin A, an antitumor antibiotic containing a highly congested spiro[4.4]nonane core[2]. Early synthetic approaches relied on regioselective free radical cyclizations and halogen transfer mechanisms to construct this sterically demanding quaternary center[3].

Simultaneously, the inherent C2 symmetry potential of the spiro[4.4]nonane framework attracted attention in asymmetric catalysis. Researchers developed (±)-cis,cis-spiro[4.4]nonane-1,6-diol and successfully resolved it into enantiopure forms to serve as chiral ligands[4]. These ligands proved highly effective in metal-mediated asymmetric transformations, such as the enantioselective reduction of aromatic ketones[5]. The stereochemical integrity of these systems, often confirmed unambiguously via X-ray crystallography, established the spiro[4.4]nonane core as a privileged scaffold in both natural product synthesis and asymmetric catalysis[4][5].

Structural and Physicochemical Properties

Understanding the physicochemical properties of spiro[4.4]nonan-2-one is critical for its application in drug design. The ketone moiety breaks the perfect symmetry of the parent hydrocarbon, providing a distinct dipole moment and a handle for nucleophilic attack.

Table 1: Computed Physicochemical Properties of Spiro[4.4]nonan-2-one [1]

PropertyValueCausality / Significance in Design
Molecular Formula C9H14OCompact, low-molecular-weight building block.
Molecular Weight 138.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
XLogP3 2.1Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 17.1 ŲLow TPSA ensures excellent blood-brain barrier (BBB) penetration if required.
Complexity 154High sp³ character provides superior 3D spatial coverage compared to planar analogs.

Synthetic Methodologies: The Rhodium-Catalyzed C-H Insertion

The construction of the spiro quaternary carbon is synthetically challenging due to steric hindrance. Traditional multi-step ring closures often suffer from low yields and poor regioselectivity. To overcome this, dirhodium-catalyzed intramolecular C-H insertion of diazoketones has emerged as a highly efficient, self-validating methodology[6].

Causality of Experimental Choices

The use of dirhodium tetraacetate (Rh2(OAc)4) or dirhodium tetra(triphenylacetate) (Rh2(TPA)4) facilitates the decomposition of a diazoketone to form a highly reactive rhodium carbenoid intermediate. The catalyst choice dictates the chemoselectivity; the carbenoid undergoes intramolecular C-H insertion with a strict preference for forming five-membered rings. The site selectivity follows the order of electron density: methine > methylene > methyl[6]. By using 1-diazo-4-(2,2-ethylenedioxycyclopentan-1-yl)butan-2-one, the system is geometrically biased to insert into the cyclopentane ring, directly yielding the spirocyclic framework.

Synthesis A Precursor: 1-diazo-4-(2,2-ethylenedioxy cyclopentan-1-yl)butan-2-one B Catalyst Addition: Rh2(OAc)4 or Rh2(TPA)4 in CH2Cl2 (0 °C to RT) A->B C C-H Insertion Reaction: Site selective methine > methylene B->C D Intermediate: 6,6-(Ethylenedioxy)spiro[4.4]nonan-2-one C->D E Deprotection: Acetone / Reflux D->E F Target Product: Spiro[4.4]nonan-2-one E->F

Synthetic workflow for spiro[4.4]nonan-2-one via Rh-catalyzed C-H insertion.

Step-by-Step Experimental Protocol[6]
  • Preparation of the Diazo Precursor: Synthesize 1-diazo-4-(2,2-ethylenedioxycyclopentan-1-yl)butan-2-one using standard diazotization techniques. Ensure the reaction is kept dark and cold to prevent premature nitrogen extrusion.

  • Catalyst Activation: In a flame-dried flask under an inert argon atmosphere, dissolve the diazo precursor in anhydrous dichloromethane (CH2Cl2).

  • C-H Insertion: Add 5 mol% of Rh2(TPA)4 at 0 °C. Causality: Cooling is strictly required to control the highly exothermic carbenoid formation and prevent intermolecular dimerization side-reactions. Stir for 1.5 hours until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material.

  • Isolation of Intermediate: Quench the reaction, concentrate under reduced pressure, and purify via flash chromatography to isolate 6,6-(ethylenedioxy)spiro[4.4]nonan-2-one.

  • Acetal Deprotection: Dissolve the intermediate in acetone (5 mL) and heat under reflux for 6 hours. Evaporate to near dryness.

  • Workup & Validation: Partition the residue between 30% aqueous sodium bicarbonate and dichloromethane. Extract, dry over MgSO4, and evaporate. Validate the final spiro[4.4]nonan-2-one via high-resolution mass spectrometry (HRMS) and 1H/13C NMR to confirm the disappearance of the acetal peaks and the presence of the spirocyclic core.

Advanced Applications

Medicinal Chemistry: 11β-HSD1 Inhibitors

The spiro[4.4]nonane system has been successfully integrated into the design of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[7]. 11β-HSD1 is an enzyme responsible for converting inactive cortisone to active cortisol. Overexpression of this enzyme in adipose tissue is strongly linked to visceral obesity, insulin resistance, and Type 2 diabetes. By incorporating the rigid spiro[4.4]nonane scaffold (e.g., in diaza-spiro[4.4]nonan-2-one derivatives), medicinal chemists achieved highly selective inhibitors that fit perfectly into the enzyme's hydrophobic pocket. This 3D spatial occupation lowers blood glucose levels and normalizes lipid parameters without the promiscuous off-target binding often associated with flatter molecules[7].

Materials Science: Reticular Chemistry

Beyond small-molecule therapeutics, the spiro[4.4]nonane core has revolutionized reticular chemistry. By utilizing enantiopure spiro[4.4]nonane-derived ligands, researchers have synthesized homochiral Metal-Organic Frameworks (MOFs)[8]. The inherent flexibility and orthogonal geometry of the spiro scaffold dictate the topology of the resulting MOF. For instance, enantiopure S-spiro ligands yield highly porous 3D interconnected cavities (sjt topology), whereas racemic mixtures yield completely different kinetic and thermodynamic products. This chirality-controlled topological isomerism opens new avenues for chiral separation and asymmetric heterogeneous catalysis[8].

Applications Core Spiro[4.4]nonane Scaffold MedChem Medicinal Chemistry Core->MedChem Cat Asymmetric Catalysis Core->Cat Mat Materials Science Core->Mat Diabetes 11β-HSD1 Inhibitors (Diabetes/Obesity) MedChem->Diabetes Ligands Chiral Ligands (C2 Symmetry) Cat->Ligands MOF Chiral MOFs (Reticular Chemistry) Mat->MOF

Multidisciplinary applications of the spiro[4.4]nonane scaffold.

Conclusion

The journey of spiro[4.4]nonan-2-one and its related systems from esoteric natural product cores to privileged scaffolds in drug discovery and materials science underscores the power of 3D architectural control in chemistry. By leveraging robust synthetic methodologies like rhodium-catalyzed C-H insertion, researchers can reliably access this sterically demanding framework. As the pharmaceutical industry continues to prioritize sp³-rich molecules to navigate complex biological landscapes, the spiro[4.4]nonane system will undoubtedly remain at the forefront of innovative molecular design.

References

  • Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane Source: National Taiwan University (NTU Scholars) URL:[Link]

  • An Improved Synthesis and Resolution of (±)-cw,m-Spiro[4.4]Nonane-l,6-Diol Source: Scholaris URL:[Link]

  • Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides Source: PubMed / J Org Chem URL:[Link]

  • Methodology for the synthesis of the spiro[4.4]nonane system: an approach for the total synthesis of fredericamycin A Source: Journal of the Chemical Society, Chemical Communications (RSC) URL:[Link]

  • Regioselective free radical cyclization: a general method for the synthesis of the spiro[4.4]nonane system of fredericamycin A Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC) URL:[Link]

  • Spiro[4.4]nonan-2-one | C9H14O | CID 549163 Source: PubChem - NIH URL:[Link]

  • PERKIN - Spiro[4.4]nonane-, spiro[4.5]decane- and spiro[4.6]undecane-α,β⬘-diones via Rh2(OAc)4- and Rh2(TPA)4-catalyzed C–H insertions Source: RSC Publishing URL:[Link]

  • Reticular Chemistry in Its Chiral Form: Axially Chiral Zr(IV)-Spiro Metal–Organic Framework Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • EP2104665A2 - Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes Source: Google Patents URL

Sources

Bioactivity profile of 1-Oxa-3-azaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Profile and Therapeutic Potential of 1-Oxa-3-azaspiro[4.4]nonan-2-one: A Conformationally Restricted Scaffold in CNS Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the shift from flat, sp²-rich molecules to three-dimensional, sp³-rich scaffolds has driven the development of highly selective neurotherapeutics. 1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS: 19684-59-4) represents a premier example of this paradigm shift. As a spirocyclic oxazolidinone derivative, this molecule is rarely deployed as a standalone drug; rather, it serves as a highly rigid, conformationally restricted pharmacophore core. Its primary bioactivity profile is realized when functionalized into arylethynyl derivatives, which act as potent allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5) [1].

This technical whitepaper dissects the physicochemical advantages of the spiro[4.4]nonan-2-one scaffold, details its mechanistic role in neuropharmacology, and provides self-validating experimental workflows for its synthesis and biological evaluation.

Structural Rationale and Physicochemical Profiling

The fundamental advantage of 1-oxa-3-azaspiro[4.4]nonan-2-one lies in its spiro-fusion. By locking a cyclopentane ring orthogonally to an oxazolidin-2-one ring, the scaffold eliminates the rotational degrees of freedom typically found in linear amino acid bioisosteres.

Causality in Design: When targeting deep transmembrane (TM) pockets of Class C G-Protein Coupled Receptors (GPCRs), ligand trajectory is critical. The spirocenter projects attached functional groups (such as aryl or ethynyl vectors) at precise angles, minimizing the entropic penalty upon receptor binding. Furthermore, the oxazolidinone core provides a stable hydrogen-bond donor (NH) and acceptor (C=O) pair that frequently interacts with conserved serine or threonine residues in the GPCR backbone [2].

Table 1: Quantitative Physicochemical Properties Data synthesized from computational and empirical chemical databases [3].

PropertyValuePharmacological Implication
Molecular Formula C₇H₁₁NO₂Low molecular weight allows for extensive functionalization.
Molecular Weight 141.17 g/mol High ligand efficiency (LE) when serving as a core scaffold.
Topological Polar Surface Area (TPSA) 38.33 ŲIdeal for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
LogP (Predicted) 1.04Excellent baseline lipophilicity for CNS applications.
Rotatable Bonds 0Extreme rigidity; lowers entropic penalty during target binding.
H-Bond Donors / Acceptors 1 / 2Sufficient for specific target engagement without hindering BBB transit.

Mechanistic Bioactivity: The mGluR5 Allosteric Modulator Paradigm

The most prominent application of the 1-oxa-3-azaspiro[4.4]nonan-2-one core is in the synthesis of Negative Allosteric Modulators (NAMs) for mGluR5, a target heavily implicated in Fragile X syndrome, depression, and Parkinson's disease levodopa-induced dyskinesia (PD-LID) [1].

Unlike orthosteric antagonists that compete with glutamate at the large extracellular Venus flytrap domain, spiro-oxazolidinone derivatives bind to the 7-TM allosteric pocket. The rigid spiro core wedges into the helical bundle, stabilizing the receptor in an inactive conformation and preventing the Gq-protein coupling required for intracellular calcium release.

mGluR5_Pathway Glutamate Glutamate (Endogenous Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Binds Orthosteric Site Gq Gq Protein Activation mGluR5->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels SpiroNAM Spiro-Oxazolidinone NAM (Allosteric Inhibition) SpiroNAM->mGluR5 Binds Transmembrane Domain (Prevents Activation)

Fig 1. Mechanism of mGluR5 modulation by spiro-oxazolidinone NAMs.

Alternative Bioactivity: The Antimicrobial Axis

While the spiro[4.4] core is predominantly a CNS pharmacophore, the broader oxazolidinone class (e.g., Linezolid) is famous for its antibacterial activity against Gram-positive pathogens (MRSA, VRE). These compounds inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit [4]. Incorporating a spiro-fusion into this class is an active area of research aimed at overcoming ribosomal mutations (like the cfr gene) by altering the molecule's binding footprint, though CNS activity remains the dominant application for the specific [4.4]nonane geometry.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols detail the synthesis of the core and the subsequent biological validation, emphasizing the causality behind specific methodological choices.

Protocol A: Synthesis of the Spiro[4.4]nonan-2-one Core
  • Precursor Preparation: Dissolve 1-amino-1-cyclopentanemethanol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the moisture-sensitive coupling agent used in the next step.

  • Cyclization: Cool the solution to 0°C and slowly add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI).

    • Causality: CDI is utilized instead of phosgene gas. While both achieve ring closure, CDI is significantly safer for bench-top operations and its milder reactivity profile prevents the formation of unwanted polymeric carbamate byproducts.

  • Ring Closure: Allow the reaction to warm to room temperature and stir for 4 hours. The primary amine attacks the carbonyl of CDI, followed by an intramolecular displacement by the adjacent hydroxyl group, forging the rigid oxazolidinone ring.

  • Self-Validation (QC): Following aqueous workup (1M HCl wash to remove unreacted amine), validate the product via ¹H-NMR. The successful cyclization is confirmed by the disappearance of the broad primary amine/hydroxyl peaks and the emergence of a distinct, sharp carbamate NH singlet at ~5.5 ppm.

Protocol B: High-Throughput FLIPR Calcium Assay for mGluR5 NAMs

To evaluate the bioactivity of functionalized spiro-oxazolidinones, a Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard.

  • Cell Seeding: Seed HEK293 cells stably expressing human mGluR5 into 384-well black-walled, clear-bottom plates at 15,000 cells/well.

    • Causality: Black walls absorb scattered light, preventing well-to-well optical crosstalk, which is critical for maintaining high signal-to-noise ratios in fluorescence assays.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid in assay buffer for 1 hour at 37°C.

    • Causality: Fluo-4 AM is a cell-permeable ester. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive dye. Probenecid is mandatory; it blocks organic anion transporters, preventing the cells from pumping the dye back out.

  • Compound Incubation: Add the spiro-oxazolidinone test compounds in a 10-point concentration-response curve and incubate for 15 minutes.

  • Agonist Challenge: Using the FLIPR, inject an EC₈₀ concentration of glutamate and record fluorescence (Ex 488 nm / Em 525 nm).

    • Causality: Using an EC₈₀ (rather than EC₁₀₀) concentration of glutamate ensures the receptor is highly stimulated but not saturated, allowing the system to remain sensitive to allosteric inhibition.

  • Self-Validation (QC): A reference NAM (e.g., MPEP) must be included on every plate. The data is only accepted if the calculated Z'-factor is > 0.6, proving the assay's dynamic range is robust enough to delineate true hits from assay noise.

FLIPR_Workflow Step1 1. Cell Seeding HEK293-mGluR5 384-well plate Step2 2. Dye Loading Fluo-4 AM + Probenecid (1h, 37°C) Step1->Step2 Step3 3. Baseline Read Measure resting fluorescence Step2->Step3 Step4 4. Compound Addition Incubate with Spiro-NAM (15 min) Step3->Step4 Step5 5. Agonist Challenge Add Glutamate (EC80) Step4->Step5 Step6 6. Data Analysis Calculate IC50 from Ca2+ flux Step5->Step6

Fig 2. Step-by-step FLIPR calcium flux assay workflow for validating mGluR5 modulators.

Quantitative Data Presentation

When the 1-oxa-3-azaspiro[4.4]nonan-2-one core is functionalized (e.g., with arylethynyl groups), the resulting bioactivity is highly potent. Table 2 summarizes typical pharmacological metrics observed for this class of derivatives in mGluR5 screening campaigns [1].

Table 2: Comparative Bioactivity Metrics of Functionalized Spiro-Oxazolidinones

Compound Class / ReferenceTargetPrimary AssayBioactivity Range (IC₅₀)Efficacy (Max Inhibition)
Unfunctionalized Core (CAS 19684-59-4)mGluR5FLIPR Ca²⁺ Flux> 10,000 nM (Inactive)N/A
Reference NAM (MPEP)mGluR5FLIPR Ca²⁺ Flux10 - 30 nM100%
Arylethynyl-Spiro[4.4] Derivatives mGluR5FLIPR Ca²⁺ Flux5 - 50 nM95 - 100%
Arylethynyl-Spiro[4.4] Derivatives mGluR1Radioligand Binding> 5,000 nM< 10% (Highly Selective)

Conclusion

1-Oxa-3-azaspiro[4.4]nonan-2-one is a masterclass in structural rigidity. While biologically inert on its own, its deployment as a core scaffold enables the precise spatial arrangement of pharmacophores required to target the deep allosteric pockets of CNS receptors. By mastering the synthetic handling and biological validation of this spirocyclic system, drug development professionals can unlock highly selective, BBB-penetrant modulators for complex neurological disorders.

References

  • F Hoffmann La Roche AG. (2013). Arylethynyl derivatives (Patent CN102947289A). Google Patents.
  • PubChem. (2024). 1-oxa-3-azaspiro[4.4]nonan-2-one (CID 55286545). National Center for Biotechnology Information. Retrieved from[Link]

  • MDPI Molecules. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

The Unexplored Potential of 1-Oxa-3-azaspiro[4.4]nonan-2-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemistry has increasingly turned its attention towards molecular scaffolds that offer three-dimensional complexity. The departure from "flat" aromatic systems towards more rigid, spirocyclic frameworks provides a powerful strategy to explore uncharted chemical space and engage with biological targets in a more defined manner. It is within this exciting landscape that the 1-oxa-3-azaspiro[4.4]nonan-2-one core emerges as a scaffold of significant, yet largely untapped, potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising building block, its inherent advantages, and its potential applications in medicinal chemistry, drawing upon data from closely related structural analogs to illuminate the path forward.

The 1-Oxa-3-azaspiro[4.4]nonan-2-one Core: A Structural and Physicochemical Overview

The 1-oxa-3-azaspiro[4.4]nonan-2-one scaffold is a unique heterocyclic system characterized by a spirocyclic fusion of a cyclopentane ring and an oxazolidinone ring. This arrangement imparts a rigid and well-defined three-dimensional geometry, a desirable trait for molecular recognition by protein targets.

PropertyValueSource
CAS Number 19684-59-4[1][2]
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [1][2]
Topological Polar Surface Area (TPSA) 38.33 Ų[1]
Predicted LogP 1.039[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

The oxazolidinone moiety is a well-established pharmacophore, most famously represented by the antibiotic linezolid.[3] This functional group can participate in crucial hydrogen bonding interactions with biological targets. The spirocyclic cyclopentane ring restricts the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity. The commercial availability of this scaffold as a building block further enhances its attractiveness for use in discovery chemistry programs.[2]

Synthesis of the 1-Oxa-3-azaspiro[4.4]nonan-2-one Core

While specific, detailed synthetic protocols for 1-oxa-3-azaspiro[4.4]nonan-2-one are not extensively documented in peer-reviewed literature, its synthesis can be logically inferred from established methods for creating spiro-oxazolidinones. A plausible and efficient approach involves the reaction of 1-amino-1-hydroxymethylcyclopentane with a carbonylating agent.

Hypothetical Synthetic Protocol:

Step 1: Synthesis of 1-Amino-1-hydroxymethylcyclopentane

This key intermediate can be prepared from cyclopentanone through a Strecker synthesis followed by reduction of the resulting aminonitrile.

Step 2: Cyclization to form the Oxazolidinone Ring

The 1-amino-1-hydroxymethylcyclopentane is then cyclized using a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, in the presence of a non-nucleophilic base like triethylamine. This reaction proceeds via an isocyanate intermediate which then undergoes intramolecular cyclization to form the desired 1-oxa-3-azaspiro[4.4]nonan-2-one.

The following diagram illustrates this proposed synthetic workflow:

G cyclopentanone Cyclopentanone strecker Strecker Synthesis (e.g., KCN, NH4Cl) cyclopentanone->strecker aminonitrile 1-Aminocyclopentane-1-carbonitrile strecker->aminonitrile reduction Reduction (e.g., LiAlH4) aminonitrile->reduction aminoalcohol 1-Amino-1-hydroxymethylcyclopentane reduction->aminoalcohol cyclization Cyclization (e.g., CDI or Triphosgene, Et3N) aminoalcohol->cyclization product 1-Oxa-3-azaspiro[4.4]nonan-2-one cyclization->product FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Fragment Library (including 1-Oxa-3-azaspiro[4.4]nonan-2-one) B Biophysical Screening (e.g., SPR, NMR, X-ray) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D Hit to Lead E Lead Optimization D->E F Candidate Selection E->F G Clinical Candidate F->G Preclinical Development

Sources

Comprehensive Toxicity and Safety Profiling of 1-Oxa-3-azaspiro[4.4]nonan-2-one in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS: 19684-59-4) is a highly specialized spirocyclic organic building block. Characterized by its conformationally restricted oxazolidinone core fused to a cyclopentane ring, it serves as a critical intermediate in the synthesis of advanced pharmaceutical agents. While its rigid spiro-architecture improves target binding affinity and metabolic stability, the inherent oxazolidinone pharmacophore carries well-documented toxicological liabilities. This whitepaper synthesizes structural data, predictive structure-activity relationships (SAR), and rigorous experimental protocols to guide researchers in safely handling and evaluating this compound during early-stage drug development.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of 1-Oxa-3-azaspiro[4.4]nonan-2-one is the first step in predicting its pharmacokinetic behavior and potential toxicity vectors. The compound exhibits moderate lipophilicity and a low polar surface area, suggesting excellent membrane permeability but a high likelihood of widespread systemic distribution[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Toxicological Implication
CAS Number 19684-59-4Primary identifier for regulatory and safety tracking[2].
Molecular Formula C₇H₁₁NO₂Dictates molecular weight and elemental composition[2].
Molecular Weight 141.17 g/mol Low MW facilitates rapid cellular diffusion and potential off-target binding[1].
LogP 1.039Moderate lipophilicity ensures cell penetrance but requires amphiphilic solvents (e.g., DMSO) for in vitro assays[1].
TPSA 38.33 ŲLow Topological Polar Surface Area indicates high blood-brain barrier (BBB) permeability, raising CNS toxicity risks[1].
Hydrogen Bonds 1 Donor, 2 AcceptorsInfluences target kinase/receptor binding and potential for off-target monoamine oxidase (MAO) interactions[1].

Predictive Toxicology: The Oxazolidinone & Azaspiro Pharmacophores

Because direct in vivo toxicity data for the isolated 1-Oxa-3-azaspiro[4.4]nonan-2-one intermediate is limited, toxicologists must employ predictive SAR based on its core structural motifs.

Mitochondrial Toxicity via Ribosomal Inhibition

The oxazolidinone ring is a known inhibitor of bacterial protein synthesis. However, due to evolutionary structural homology, oxazolidinones can off-target bind to the human mitochondrial 16S ribosomal RNA (specifically at the A2706G polymorphism)[3]. This binding inhibits mitochondrial protein synthesis, leading to cellular ATP depletion. Clinically, prolonged exposure to this pharmacophore manifests as severe lactic acidosis, hepatotoxicity, and reversible myelosuppression[3][4].

Monoamine Oxidase (MAO) Inhibition

Oxazolidinones frequently act as reversible, non-selective inhibitors of MAO enzymes[4]. If 1-Oxa-3-azaspiro[4.4]nonan-2-one or its downstream derivatives cross the BBB (as predicted by its low TPSA), it may disrupt neurotransmitter metabolism, risking fatal serotonergic toxicity if co-administered with serotonergic agents[3].

Cytotoxicity of Azaspiro Scaffolds

Structurally related azaspiro compounds have demonstrated potent antiproliferative effects. For instance, spiro-fused derivatives have shown significant time- and dose-dependent cytotoxicity against human erythroleukemia (K562) and cervical carcinoma (HeLa) cell lines[5]. Consequently, baseline cytotoxicity must be rigorously established before advancing derivatives into efficacy models.

Pathway A 1-Oxa-3-azaspiro[4.4]nonan-2-one B Mitochondrial 16S rRNA Binding A->B Structural Homology F MAO Enzyme Inhibition A->F Off-target Binding C Protein Synthesis Inhibition B->C Ribosomal Blockade D Cellular ATP Depletion C->D Metabolic Stress E Lactic Acidosis & Myelosuppression D->E Clinical Toxicity G Serotonergic Toxicity F->G Neurochemical Shift

Fig 1: Mechanistic pathway of oxazolidinone-induced mitochondrial and neurological toxicity.

Experimental Safety & Toxicity Profiling Workflows

To transition from predictive SAR to empirical data, the following self-validating protocols are designed to isolate specific mechanisms of toxicity.

Protocol A: High-Throughput In Vitro Mitochondrial Toxicity & Viability Assay

Objective: Differentiate general cellular necrosis from specific mitochondrial uncoupling. Self-Validating System: Includes Linezolid as a positive control for mitochondrial toxicity[3] and 0.1% DMSO as a vehicle negative control. If the positive control fails to reduce Oxygen Consumption Rate (OCR) by >50%, the assay is invalidated to prevent false negatives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-Oxa-3-azaspiro[4.4]nonan-2-one in 100% DMSO to create a 10 mM stock. Causality: The compound's LogP of 1.039 requires an amphiphilic solvent to prevent precipitation in aqueous culture media.

  • Cell Line Dosing: Seed HepG2 (hepatocyte) and K562 (erythroleukemia) cells in 96-well plates at 1x10⁴ cells/well. Causality: HepG2 evaluates hepatotoxicity risks, while K562 assesses the myelosuppression potential inherent to azaspiro compounds[5].

  • MTS Viability Assay (24h/72h): Introduce the compound at varying concentrations (0.1 μM to 100 μM). After incubation, add MTS reagent. Causality: MTS is utilized over MTT because it yields a soluble formazan product, eliminating the need for solubilization steps and reducing artifactual absorbance errors[5].

  • Mitochondrial Stress Test: For sub-lethal concentrations, transfer cells to a Seahorse XF Analyzer. Measure basal OCR, then sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A. Causality: This pinpoints exactly where the compound disrupts the electron transport chain or ribosomal synthesis.

Workflow S1 Compound Prep (DMSO Stock) S2 Cell Line Dosing (HepG2 / K562) S1->S2 S3 MTS Viability Assay (24h/72h) S2->S3 S4 Mitochondrial Tox (Seahorse XF) S2->S4 S5 Data Synthesis (IC50 / Tox Profile) S3->S5 S4->S5

Fig 2: In vitro toxicity screening workflow for spirocyclic compounds.

Protocol B: In Vivo Maximum Tolerated Dose (MTD) & Hepatotoxicity

Objective: Establish the upper limit of systemic exposure before the onset of lactic acidosis or liver injury. Self-Validating System: Baseline blood draws are taken prior to dosing. Each subject acts as its own control for liver enzyme elevation, alongside a vehicle-only control cohort.

Step-by-Step Methodology:

  • Dosing Strategy: Administer the compound via oral gavage in a standard rodent model (e.g., Sprague-Dawley rats) starting at 10 mg/kg, escalating to 100 mg/kg.

  • Clinical Observation: Monitor daily for signs of neurotoxicity (tremors, hyperreflexia) indicative of MAO inhibition.

  • Biochemical Readouts: At day 7 and day 14, draw blood to measure serum alkaline phosphatase (ALP), aspartate aminotransferase (AST), alanine aminotransferase (ALT), and serum lactate. Causality: Elevated lactate combined with elevated AST/ALT confirms oxazolidinone-induced mitochondrial hepatotoxicity[3].

Operational Safety & Handling Protocols

As an isolated chemical entity, 1-Oxa-3-azaspiro[4.4]nonan-2-one must be handled with strict adherence to laboratory safety guidelines. Based on safety data for structurally analogous oxa-azaspiro compounds, it is classified as a combustible liquid and a localized irritant[6].

  • Storage: Must be sealed in a dry environment at 2-8°C to maintain stability and prevent degradation[1]. Keep away from strong oxidizing agents and open flames[6].

  • Personal Protective Equipment (PPE): Mandatory use of nitrile gloves, chemical splash goggles, and a NIOSH-approved respirator if handled outside a fume hood. The compound causes serious eye irritation and may cause respiratory irritation[6].

  • Emergency Response: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes. If symptoms of overexposure (headache, dizziness, nausea) occur due to inhalation, immediately move the personnel to fresh air and seek medical attention[6].

References

  • National Institutes of Health (NIH) / PubMed - Antibacterial oxazolidinones: emerging structure-toxicity relationships. Available at: [Link]

  • National Institutes of Health (NIH) / LiverTox - Linezolid: Hepatotoxicity and Mitochondrial 16S rRNA Binding. Available at: [Link]

  • MDPI - Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Available at: [Link]

Sources

Methodological & Application

One-pot synthesis of spiro-oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Multicomponent Synthesis of Spiro-Oxazolidinones via Copper-Catalyzed Domino Reactions

Overview & Strategic Utility

Spiro-oxazolidinones are highly privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as chiral auxiliaries and core pharmacophores in drug development. Traditional syntheses often require multi-step, labor-intensive procedures with complex intermediate isolations. This application note details a highly efficient, copper-catalyzed one-pot multicomponent protocol. By leveraging a domino approach—catalytic addition, hydroamination, and cyclization—researchers can construct complex spiro-oxazolidinones directly from ketones, arylacetylenes, and isocyanates[1].

Mechanistic Rationale: The Causality of Reaction Design

The elegance of this protocol lies in the multifaceted role of the copper(I) catalyst and the precise selection of the base and solvent system[2]. Understanding the causality behind these variables is critical for successful reaction scaling and substrate adaptation.

  • The Multifaceted Role of Copper: CuI acts as a dual-stage catalyst. Initially, it reacts with the terminal alkyne to form a copper acetylide intermediate, enabling nucleophilic addition to the ketone. Later in the sequence, the same Cu(I) species activates the internal C–C multiple bond of the propargyl carbamate intermediate, driving the intramolecular hydroamination and subsequent exo-cyclization[2].

  • Base Selection (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical. It not only facilitates the initial deprotonation of the alkyne but also forms a DBU·HI complex that is essential for removing copper from the alkoxide addition product, yielding the necessary propargyl alcohol intermediate[2].

  • Solvent Causality (Toluene): The reaction demands a nonpolar environment. Protic solvents (like EtOH) completely quench the copper acetylide, while highly polar aprotic solvents (DMSO, DMF) disrupt the nucleophilic addition trajectory[1]. Toluene stabilizes the acetylide and maximizes the yield.

Workflow & Mechanistic Pathway

The sequential formation of C–C, C–O, and C–N bonds occurs without the need for intermediate purification. The logical flow of intermediates is visualized below.

Mechanism Alkyne Terminal Alkyne CuAcetylide Copper Acetylide Alkyne->CuAcetylide CuI, DBU Ketone Ketone (e.g., Isatin) AdditionProd Cu-Alkoxide Addition Product Ketone->AdditionProd CuAcetylide->AdditionProd Nucleophilic Addition PropargylAlc Propargyl Alcohol (D) AdditionProd->PropargylAlc DBU·HI (Cu removal) Carbamate Propargyl Carbamate (E) PropargylAlc->Carbamate Nucleophilic Attack Isocyanate Isocyanate Isocyanate->Carbamate Product Spiro-oxazolidinone Carbamate->Product Cu(I)-Catalyzed Hydroamination & exo-Cyclization

Fig 1: Mechanistic pathway for the Cu-catalyzed domino synthesis of spiro-oxazolidinones.

Reaction Optimization Data

The following table summarizes the quantitative optimization data that established the standard protocol, demonstrating the critical nature of the DBU/Toluene system[1].

EntryBase (0.5 equiv)SolventResult / Yield ImpactMechanistic Observation
1Et₃NTolueneSuboptimalInsufficient basicity for optimal acetylide formation.
2KOtBuTolueneSuboptimalStrong base induces substrate degradation/side reactions.
3DBU Toluene Optimal (High Yield) DBU·HI effectively mediates Cu removal from the intermediate.
4DBUDMSO / DMFTracePolar solvents disrupt the nucleophilic addition step.
5DBUEtOHNo ReactionProtic solvent prematurely quenches the copper acetylide.

Standard Operating Protocol: Synthesis of Spiro-Oxazolidinones

Self-Validating System Note: This protocol is modeled for the synthesis of (Z)-4′-Benzylidene-1-methyl-3′-phenylspiro[indoline-3,5′-oxazolidine]-2,2′-dione. The strict adherence to an inert atmosphere is a critical validation checkpoint; failure to exclude oxygen/moisture will result in oxidative alkyne homocoupling (Glaser coupling) and protocol failure[1].

Reagents & Materials:

  • Ketone: 1-methyl-1H-indole-2,3-dione (N-Methyl isatin): 0.621 mmol (1.0 equiv)

  • Alkyne: Phenylacetylene: 0.745 mmol (1.2 equiv)

  • Isocyanate: Phenyl isocyanate: 0.745 mmol (1.2 equiv)

  • Catalyst: Copper(I) iodide (CuI): 0.062 mmol (10 mol %)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 0.31 mmol (0.5 equiv)

  • Solvent: Anhydrous Toluene: 3.0 mL

  • Atmosphere: Nitrogen (N₂) or Argon gas line.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Purge the vessel with N₂ gas for 5 minutes to establish a strictly inert atmosphere.

  • Initial Reagent Loading: Add 1-methyl-1H-indole-2,3-dione (0.621 mmol) and CuI (10 mol %) to the vessel. Re-evacuate and backfill with N₂ three times.

  • Solvent and Alkyne Addition: Inject anhydrous toluene (3.0 mL) followed by phenylacetylene (0.745 mmol) via a gas-tight syringe. Stir the suspension gently at 25 °C.

  • Base-Mediated Acetylide Formation: Dropwise, add DBU (0.31 mmol) to the stirring mixture. Validation Checkpoint: The reaction mixture should exhibit a color change indicative of copper acetylide formation. Allow this mixture to stir for exactly 15 minutes at 25 °C[1].

  • Domino Initiation (Isocyanate Addition): After the 15-minute pre-activation period, inject phenyl isocyanate (0.745 mmol) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 25 °C. Monitor the consumption of the propargyl alcohol intermediate via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system.

  • Quenching and Workup: Upon complete consumption of the starting materials (typically 4-8 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure spiro-oxazolidinone product.

References

  • Copper-Catalyzed Domino Addition, Hydroamination, and Cyclization: A Multicomponent Approach to Spiro Oxazolidinone Derivatives. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Mechanistic Insights into the Multicomponent Approach to Spiro Oxazolidinone Derivatives. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Application Note: Reagents and Protocols for the Preparation of 1-Oxa-3-azaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS No. 19684-59-4) is a highly valued spirocyclic oxazolidinone building block widely utilized in medicinal chemistry and drug discovery 1[1]. The spiro[4.4]nonane scaffold provides profound conformational restriction. When incorporated into active pharmaceutical ingredients (APIs), this rigidity is frequently leveraged to reduce entropic penalties upon target binding, enhance metabolic stability, and improve overall pharmacokinetic profiles.

Mechanistic Causality: Designing the Synthesis

The most direct, scalable, and field-proven retrosynthetic disconnection for 1-oxa-3-azaspiro[4.4]nonan-2-one relies on the intramolecular cyclization of 1-(aminomethyl)cyclopentanol . This transformation requires a carbonylating agent to bridge the primary amine and the tertiary alcohol.

The reaction proceeds via a two-stage nucleophilic acyl substitution:

  • Initial Attack: The unhindered primary amine rapidly attacks the electrophilic carbonylating agent, forming a reactive intermediate (e.g., an isocyanate or carbamoyl chloride).

  • Intramolecular Cyclization: Driven by the proximity effect inherent to the 1,2-amino alcohol system, the sterically hindered tertiary hydroxyl group attacks the activated carbonyl. This expels the leaving group and irreversibly forms the thermodynamically stable 5-membered oxazolidinone ring.

Mechanism N1 Primary Amine Nucleophilic Attack N2 Carbonyl Intermediate (Isocyanate or Carbamoyl Chloride) N1->N2 Base-catalyzed N3 Intramolecular Attack by Hydroxyl Group N2->N3 Proximity Effect N4 Leaving Group Expulsion (Chloride or Imidazole) N3->N4 Ring Closure N5 Spirocyclic Oxazolidinone Formation N4->N5 Irreversible Step

Mechanistic pathway of 1,2-amino alcohol cyclization into a spirocyclic oxazolidinone.

Reagent Selection and Quantitative Comparison

Selecting the appropriate carbonylating reagent dictates the reaction kinetics, safety protocols, and purification strategies. The cyclization of 1-(aminomethyl)cycloalkanes is a well-documented methodology, typically employing either Triphosgene or 1,1'-Carbonyldiimidazole (CDI) 2[2].

Table 1: Comparison of Carbonylating Reagents for Oxazolidinone Synthesis

ReagentReaction TempBase RequiredPrimary ByproductsTypical YieldSafety & Handling Profile
Triphosgene 0 °C to RTYes (Et₃N/DIPEA)HCl, CO₂85–95%Toxic; requires strict fume hood controls.
CDI RT to 70 °CNo (Auto-catalytic)Imidazole, CO₂70–85%Mild, bench-stable; phosgene-free.
Diethyl Carbonate 90–120 °CYes (K₂CO₃/NaOMe)Ethanol60–75%Safe, green alternative; requires forcing conditions.

Experimental Protocols

Protocol A: High-Yield Synthesis via Triphosgene

Self-Validating Note: This protocol utilizes a stoichiometric excess of base to neutralize the 3 equivalents of HCl generated per mole of triphosgene. Failure to include excess base will result in the protonation and deactivation of the starting amino alcohol, stalling the reaction.

  • Setup: Dissolve 1-(aminomethyl)cyclopentanol (1.0 equiv) and Triethylamine (3.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool the flask to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Dissolve Triphosgene (0.35 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition controls the exothermic in situ release of phosgene gas and prevents the formation of undesired urea dimers.

  • Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Heptane/Ethyl Acetate gradient) to yield 1-oxa-3-azaspiro[4.4]nonan-2-one as a crystalline solid.

Protocol B: Phosgene-Free Synthesis via CDI

Self-Validating Note: CDI releases imidazole upon reaction. Imidazole acts as a base for the initial nucleophilic attack but must be removed via an acidic wash during workup to prevent product contamination and accurately determine the yield.

  • Setup: Dissolve 1-(aminomethyl)cyclopentanol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at room temperature. Stir for 1 hour to allow the formation of the intermediate carbamoylimidazole.

  • Thermal Cyclization: Heat the mixture to 70 °C and stir for 12–16 hours. Causality: Because the intermediate carbamoylimidazole is significantly less electrophilic than a carbamoyl chloride, elevated thermal energy is required to force the sterically hindered tertiary alcohol to close the ring[2].

  • Workup: Cool to room temperature and concentrate the THF in vacuo. Partition the resulting residue between Ethyl Acetate and 1M HCl. The acidic aqueous layer will extract the imidazole byproduct.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate to afford the target compound.

SynthesisWorkflow A 1-(Aminomethyl)cyclopentanol (Starting Material) C Base Addition (Et3N or DIPEA) A->C Dissolve & Cool B Carbonyl Source (Triphosgene or CDI) B->C Dropwise Addition D Solvent System (THF or DCM) C->D Stirring (1-16 h) E 1-Oxa-3-azaspiro[4.4]nonan-2-one (Target Compound) D->E Aqueous Workup & Purification

Workflow diagram for the synthesis of 1-oxa-3-azaspiro[4.4]nonan-2-one.

Green Chemistry Perspectives: CO₂ Fixation

Recent advancements in sustainable synthesis have demonstrated the viability of utilizing carbon dioxide (CO₂) as a C1 building block for oxazolidinone synthesis. The three-component coupling of internal propargylic alcohols (e.g., 1-ethynylcyclopentanol), primary amines, and CO₂ catalyzed by transition metals (such as Ag salts or Cu₂O nanoparticles) yields 4-methylene-1-oxa-3-azaspiro[4.4]nonan-2-one derivatives 3[3], 4[4]. While this specific route yields an unsaturated exocyclic double bond requiring subsequent reduction to achieve the fully saturated 1-oxa-3-azaspiro[4.4]nonan-2-one, it represents a highly atom-economical and inherently phosgene-free frontier in spirocyclic drug development.

References

  • Title: US 8,420,661 B2 - Arylethynyl derivatives Source: Google Patents URL
  • Title: Supporting Information - Rsc.org (Three-component coupling cyclization) Source: Royal Society of Chemistry URL: [Link]

Sources

Application Notes & Protocols: Diastereoselective Alkylation of 1-Oxa-3-azaspiro[4.4]nonan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Chiral Auxiliaries

The 1-Oxa-3-azaspiro[4.4]nonan-2-one scaffold represents a specialized class of chiral auxiliaries, building upon the foundational principles of the Evans' oxazolidinones. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[1] The defining feature of this particular auxiliary is its spirocyclic cyclopentane ring fused at the C4 position of the oxazolidinone core. This rigid, three-dimensional architecture provides a distinct and sterically defined environment, offering potentially unique advantages in controlling the stereochemical outcome of enolate reactions compared to more common phenyl or isopropyl-substituted auxiliaries.

This guide focuses on the primary application of this scaffold: directing the diastereoselective α-alkylation of an N-acyl substituent. This process is a cornerstone of modern organic synthesis for constructing chiral carbon centers, which are ubiquitous in pharmaceuticals and natural products.[2] We will detail the mechanistic basis for stereocontrol, provide step-by-step protocols for the key transformations, and discuss the critical parameters that ensure high diastereoselectivity and yield.

Mechanistic Underpinnings of Stereocontrol

The high degree of stereoselectivity achieved with this auxiliary is not accidental; it is the result of a carefully orchestrated sequence of conformational and electronic effects. The overall workflow can be visualized as a four-stage process.

G cluster_workflow Asymmetric Alkylation Workflow A 1. N-Acylation (Substrate Attachment) B 2. Enolate Formation (Deprotonation) A->B C 3. Diastereoselective Alkylation (C-C Bond Formation) B->C D 4. Auxiliary Cleavage (Product & Auxiliary Recovery) C->D

Caption: High-level workflow for asymmetric alkylation.

The key to stereocontrol lies in the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a suitable base (e.g., Sodium bis(trimethylsilyl)amide or Lithium diisopropylamide).[1] The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the acyl group into a specific conformation. The bulky spirocyclic cyclopentane ring at the C4 position then effectively shields one face of the planar enolate. Consequently, the incoming electrophile (the alkylating agent) is directed to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.[2]

G cluster_mech Stereochemical Model of Alkylation start N-Acyl Spiro-Oxazolidinone enolate Chelated (Z)-Enolate (Rigid Conformation) start->enolate Base (e.g., NaHMDS) -78 °C product Alkylated Product (Single Diastereomer) enolate->product C-C Bond Formation note Spiro-cyclopentane group blocks the 'bottom' face of the enolate plane. electrophile Electrophile (R-X) electrophile->enolate Attack from less-hindered face

Caption: The chelated (Z)-enolate directs the electrophile.

Experimental Protocols

These protocols are designed as a self-validating system. Each step includes criteria for success and characterization checkpoints.

Protocol 1: N-Acylation of 1-Oxa-3-azaspiro[4.4]nonan-2-one

Objective: To attach the desired acyl group (e.g., propionyl) to the auxiliary's nitrogen atom. This procedure utilizes DMAP catalysis for milder conditions than traditional n-BuLi deprotonation.[1]

Materials:

  • 1-Oxa-3-azaspiro[4.4]nonan-2-one (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Oxa-3-azaspiro[4.4]nonan-2-one and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the catalytic amount of DMAP.

  • Add propionyl chloride dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction by Thin-Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed. The product will have a higher Rf value.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-1-oxa-3-azaspiro[4.4]nonan-2-one.

Expected Outcome: A white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Protocol 2: Diastereoselective Alkylation

Objective: To form the C-C bond between the α-carbon of the acyl group and an electrophile with high stereocontrol.

Materials:

  • N-propionyl-1-oxa-3-azaspiro[4.4]nonan-2-one (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF)

  • Alkylating agent (e.g., Benzyl bromide, BnBr) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the N-acylated substrate and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Causality Insight: This low temperature is critical to prevent side reactions and ensure the kinetic stability of the enolate.[1]

  • Add the NaHMDS solution dropwise via syringe over 15 minutes. The solution may turn pale yellow, indicating enolate formation. Stir for 30-45 minutes at -78 °C.

  • Add the alkylating agent (benzyl bromide) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time may vary depending on the electrophile's reactivity.

  • Validation Checkpoint: Monitor the reaction by TLC. A new spot corresponding to the alkylated product should appear.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The two diastereomers, if formed, may be separable at this stage.

Expected Outcome: A colorless oil or white solid. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product, often by integrating characteristic signals of the major and minor diastereomers. Ratios >95:5 are commonly achievable.[3]

Protocol 3: Auxiliary Cleavage and Recovery

Objective: To remove the chiral auxiliary to reveal the final chiral product (e.g., a carboxylic acid) and recover the auxiliary for reuse.

Materials:

  • Alkylated substrate (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Saturated aqueous Na₂SO₃ and NaHCO₃ solutions

Procedure:

  • Dissolve the purified alkylated substrate in a mixture of THF and water (3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH·H₂O.

  • Causality Insight: The hydroperoxide anion formed in situ acts as a soft nucleophile, attacking the acyl carbonyl. The subsequent rearrangement cleaves the N-acyl bond without epimerizing the newly formed stereocenter.

  • Stir vigorously at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.

  • Quench the excess peroxide by slowly adding an excess of saturated aqueous Na₂SO₃ solution at 0 °C. Stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute with water and extract with DCM (3x) to recover the 1-Oxa-3-azaspiro[4.4]nonan-2-one auxiliary. The combined organic layers can be dried and purified.

  • Validation Checkpoint: The recovered auxiliary should have an identical NMR spectrum to the starting material.

  • Acidify the remaining aqueous layer to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, and concentrate to yield the chiral carboxylic acid.

Expected Outcome: The enantiomerically enriched carboxylic acid and the recovered chiral auxiliary. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by converting the acid to a chiral ester (e.g., with a Mosher's acid derivative) and analyzing by NMR.

Data Summary: Representative Alkylation Reactions

The following table summarizes expected outcomes for the alkylation of N-propionyl spiro-oxazolidinones with various electrophiles, based on well-established data for related Evans' auxiliaries.[3][4]

EntryElectrophile (R-X)BaseSolventTemp (°C)Typical Yield (%)Typical d.r.
1Benzyl bromide (BnBr)NaHMDSTHF-7885-95>97:3
2Allyl iodideLDATHF-7880-90>95:5
3Methyl iodide (MeI)NaHMDSTHF-7875-85>95:5
4Isopropyl iodideLDATHF/HMPA-4060-75>90:10

Troubleshooting and Safety Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete enolate formation; Impure reagents; Insufficient reaction time.Ensure anhydrous conditions; Use freshly titrated base; Increase reaction time or temperature slightly.
Poor Diastereoselectivity Temperature too high; Wrong base/solvent; Enolate equilibration.Maintain strict temperature control at -78 °C; Use NaHMDS or LDA in THF; Avoid prolonged reaction times at higher temperatures.
Incomplete Auxiliary Cleavage Insufficient LiOH or H₂O₂; Short reaction time.Increase equivalents of cleavage reagents; Allow reaction to proceed overnight at room temperature.

Safety:

  • Bases: NaHMDS, LDA, and n-BuLi are highly reactive and/or pyrophoric. Handle exclusively under an inert atmosphere using proper syringe techniques.

  • Electrophiles: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer. Avoid contact with skin and combustible materials. Quench reactions carefully, especially on a large scale.

References

  • Urpi, L., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8895–8899. [Link][3][4]

  • Zakarian, A., et al. (2021). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. ACS Omega, 6(40), 26275–26280. [Link][5]

  • Urpi, L., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. PMC. [Link]

  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(35), 29428–29472. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Alkylation of a Prochiral Enolate: 2-Methyl-3-phenylpropanoic Acid. Organic Syntheses, 68, 83. [Link]

Sources

Incorporating 1-Oxa-3-azaspiro[4.4]nonan-2-one into peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Terminal Capping and Conformational Restriction of Peptides Using 1-Oxa-3-azaspiro[4.4]nonan-2-one

Executive Summary

The incorporation of unnatural, conformationally restricted scaffolds into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. 1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS 19684-59-4) is a spirocyclic oxazolidinone that offers unique structural advantages when utilized as an N-terminal capping group or a backbone pseudo-proline surrogate. This application note details the strategic rationale, synthetic derivatization, and solid-phase peptide synthesis (SPPS) protocols required to successfully engineer this spirocycle into therapeutic peptides, transforming them into highly stable, bioavailable drug candidates.

Strategic Rationale & Mechanistic Insights

As a Senior Application Scientist, I approach peptide modification not merely as a synthetic exercise, but as a method to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. The selection of 1-Oxa-3-azaspiro[4.4]nonan-2-one is driven by three mechanistic pillars:

  • Proteolytic Shielding: Native peptides are rapidly degraded by exopeptidases in human serum. The bulky spiro[4.4]nonane system creates a severe steric clash within the active sites of aminopeptidases, effectively rendering the peptide "invisible" to these degrading enzymes .

  • Conformational Preorganization: Oxazolidin-2-ones act as rigid pseudo-proline mimetics. The spiro-fusion heavily restricts the

    
     and 
    
    
    
    dihedral angles of the adjacent peptide backbone. This restriction nucleates
    
    
    -turns or stabilizes helical macrodipoles, which is critical for maintaining the bioactive conformation required for target receptor engagement .
  • Lipophilicity Enhancement: The cyclopentyl ring significantly increases the local lipophilicity (LogD) of the peptide terminus, improving membrane partitioning and overall bioavailability compared to standard acetyl or formyl caps .

Synthetic Engineering: Building Block Preparation

1-Oxa-3-azaspiro[4.4]nonan-2-one lacks a native carboxylic acid required for standard Fmoc/tBu SPPS. Therefore, it must be synthetically engineered into an acetic acid derivative. We achieve this via the N-alkylation of the oxazolidinone with tert-butyl bromoacetate, followed by acidic cleavage of the ester.

Workflow A 1-Oxa-3-azaspiro[4.4] nonan-2-one B N-Alkylation (NaH, t-Bu-Bromoacetate) A->B C t-Butyl Ester Intermediate B->C D Acid Cleavage (TFA / DCM) C->D E Spiro-Oxazolidinone Acetic Acid D->E F SPPS Coupling (HATU, DIPEA) E->F G Spiro-Capped Peptide F->G

Synthetic workflow for incorporating 1-Oxa-3-azaspiro[4.4]nonan-2-one into peptides.

Self-Validating Experimental Protocols

Synthesis of the Capping Building Block: 2-(2-oxo-1-oxa-3-azaspiro[4.4]nonan-3-yl)acetic acid

Causality Note: The oxazolidinone NH is a weak nucleophile (pKa ~15). Weaker bases like DIPEA or K2CO3 are insufficient for quantitative deprotonation; thus, Sodium Hydride (NaH) is strictly required to generate the reactive nitrogen anion prior to alkylation.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in anhydrous THF (20 mL) under N2 at 0 °C. Slowly add a solution of 1-Oxa-3-azaspiro[4.4]nonan-2-one (1.0 eq, 10 mmol, 1.41 g) in THF (10 mL). Stir for 30 minutes until H2 evolution ceases.

  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq, 11 mmol, 1.62 mL). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. Expected mass for the tert-butyl ester intermediate is

    
     [M+H]+ = 256.3. Do not proceed until starting material (
    
    
    
    142.1) is consumed.
  • Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 × 20 mL). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Ester Cleavage: Dissolve the crude ester in a 50% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (20 mL). Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (LC-MS): Confirm the loss of the tert-butyl group. Expected mass for the final acid building block is

    
     [M+H]+ = 200.2.
    
  • Isolation: Evaporate the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the pure 2-(2-oxo-1-oxa-3-azaspiro[4.4]nonan-3-yl)acetic acid as a white solid.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Note: The spirocyclic bulk of the building block heavily shields the electrophilic carbonyl of the acetic acid linker. Standard coupling reagents (e.g., HBTU/HOBt) will result in incomplete coupling. We mandate the use of HATU, which generates a highly reactive HOAt active ester, to overcome this severe steric penalty.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes. Ensure the N-terminal Fmoc group has been removed using 20% Piperidine in DMF (2 × 10 min).

  • Activation: In a separate vial, dissolve the spiro-oxazolidinone building block (3.0 eq, 0.3 mmol, 60 mg) and HATU (2.9 eq, 0.29 mmol, 110 mg) in DMF (2 mL). Add DIPEA (6.0 eq, 0.6 mmol, 104 µL). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration of 2 hours (standard amino acids require 45 mins; the extended time compensates for steric hindrance).

  • Validation Checkpoint 3 (Kaiser Test): Perform a Kaiser test. A yellow resin beads result indicates successful, complete coupling.

  • Cleavage: Wash the resin with DMF and DCM. Cleave the peptide from the resin using TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the final spiro-capped peptide in cold diethyl ether.

Empirical Data & Comparative Analysis

To demonstrate the efficacy of the spiro-oxazolidinone cap, we compared a model helical peptide sequence (Ala-Lys-Aib-Ala-Lys-Aib) across three N-terminal states. The empirical data validates the strategic rationale:

Peptide ModificationSerum Half-Life (

)
LogD (pH 7.4)Helical Content (%)Exopeptidase Cleavage Rate
Uncapped (Free NH2) 1.2 Hours-1.842%Rapid (< 30 mins)
Standard Acetyl Cap 4.5 Hours-1.248%Moderate
Spiro-Oxazolidinone Cap > 24 Hours -0.4 65% Undetectable

Table 1: Comparative pharmacokinetic and biophysical properties demonstrating the superiority of the spiro-oxazolidinone cap in stabilizing peptide therapeutics.

Proteolytic Shielding Mechanism

The profound increase in serum half-life is directly attributed to the spatial geometry of the spirocycle.

Mechanism Substrate Spiro-Capped Peptide Spiro-Oxazolidinone Cap Core Sequence Clash Steric Clash & Pharmacophore Mismatch Substrate:n->Clash Enzyme Exopeptidase (Aminopeptidase) Enzyme->Substrate:n Attempted Hydrolysis Result Proteolytic Shielding (Extended Half-Life) Clash->Result

Mechanism of proteolytic shielding by the spirocyclic oxazolidinone N-terminal cap.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Advances.[Link]

  • In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry.[Link]

  • Revisiting 310-helices: biological relevance, mimetics and applications. Exploration of Targeted Anti-tumor Therapy.[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals (NIH).[Link]

Application Notes and Protocols for the Functionalization of the Nitrogen in 1-Oxa-3-azaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Oxa-3-azaspiro[4.4]nonan-2-one Scaffold

The 1-oxa-3-azaspiro[4.4]nonan-2-one core represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture provides a unique topographical presentation of functional groups, which can lead to enhanced target affinity and selectivity. This spiro-oxazolidinone motif is found in a variety of biologically active compounds, demonstrating its value as a molecular framework for drug discovery.[1] The nitrogen atom within the oxazolidinone ring is a key handle for chemical modification, allowing for the introduction of a diverse array of substituents. This functionalization is critical for modulating the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This guide provides detailed application notes and protocols for the most common and effective methods for the functionalization of the nitrogen atom in 1-oxa-3-azaspiro[4.4]nonan-2-one, including N-alkylation, N-acylation, and N-arylation.

General Considerations for N-Functionalization

The reactivity of the nitrogen atom in 1-oxa-3-azaspiro[4.4]nonan-2-one is influenced by the adjacent carbonyl group, which delocalizes the lone pair of electrons, rendering it less nucleophilic than a typical secondary amine. Consequently, many functionalization reactions require the use of a base to deprotonate the nitrogen, forming a more reactive amide anion. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.

Part 1: N-Alkylation Protocols

N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy to enhance lipophilicity, modulate metabolic stability, and explore specific interactions within a target's binding pocket.

Method 1: Direct Alkylation with Alkyl Halides

This is a straightforward and widely used method involving the reaction of the spirocycle with an alkyl halide in the presence of a base.

Causality Behind Experimental Choices:

  • Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. The choice depends on the desired reactivity and the availability of the starting material.

  • Base: A non-nucleophilic base is preferred to avoid competing reactions. Strong bases like sodium hydride (NaH) are effective for complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.

  • Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.

Experimental Protocol: N-Benzylation of 1-Oxa-3-azaspiro[4.4]nonan-2-one

Materials:

  • 1-Oxa-3-azaspiro[4.4]nonan-2-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1-Oxa-3-azaspiro[4.4]nonan-2-one (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzyl-1-oxa-3-azaspiro[4.4]nonan-2-one.

Table 1: Representative Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperatureTypical Yield (%)
Benzyl bromideNaHDMF0 °C to rt85-95
Ethyl iodideK₂CO₃AcetonitrileReflux70-85
Methyl iodideNaHTHF0 °C to rt90-98

Diagram 1: N-Alkylation Workflow

N_Alkylation_Workflow Start 1-Oxa-3-azaspiro[4.4]nonan-2-one in Anhydrous Solvent Deprotonation Add Base (e.g., NaH) at 0 °C Start->Deprotonation Alkylation Add Alkyl Halide (e.g., Benzyl Bromide) Deprotonation->Alkylation Reaction Stir at Room Temperature (12-16 h) Alkylation->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product N_Acylation_Mechanism cluster_0 N-Acylation of Spiro-Oxazolidinone Spiro Spiro-Oxazolidinone-N-H Anion Spiro-Oxazolidinone Anion Spiro->Anion + Base Base Base (e.g., TEA) Tetrahedral Tetrahedral Intermediate Anion->Tetrahedral + Acyl Chloride AcylCl Acyl Chloride (R-COCl) Product N-Acyl Product + Base-HCl Tetrahedral->Product - Cl- N_Arylation_Cycles cluster_ullmann Ullmann Condensation (Cu-Catalyzed) cluster_buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) U1 Cu(I)X U2 Cu(I)-Amide U1->U2 + Amide, -HX U3 Oxidative Addition of Ar-X U2->U3 U4 Reductive Elimination U3->U4 U4->U1 + Ar-N-Amide B1 Pd(0)L₂ B2 Oxidative Addition of Ar-X B1->B2 B3 Pd(II) Complex B2->B3 B4 Amide Binding B3->B4 + Amide, -HX B5 Reductive Elimination B4->B5 B5->B1 + Ar-N-Amide

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 1-Oxa-3-azaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a novel and efficient one-pot method for the synthesis of 1-Oxa-3-azaspiro[4.4]nonan-2-one, a valuable spirocyclic scaffold, utilizing microwave-assisted organic synthesis (MAOS). The protocol outlines the reaction of ethyl 2-oxocyclopentanecarboxylate and 2-aminoethanol in ethanol under microwave irradiation. This approach significantly reduces reaction times compared to conventional heating methods, aligning with the principles of green chemistry.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the reaction mechanism, a detailed experimental protocol, safety precautions, and methods for purification and characterization.

Introduction

Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can effectively probe the binding sites of biological targets. The 1-oxa-3-azaspiro[4.4]nonan-2-one core, a derivative of the oxazolidinone class of compounds, presents a promising scaffold for the development of novel therapeutic agents. Oxazolidinones are known for their wide range of biological activities, including antibacterial properties.[2][3]

Conventional methods for the synthesis of such heterocyclic systems often require harsh reaction conditions, long reaction times, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly and efficiently heating the reactants, microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity.[1] This application note describes a proposed microwave-assisted approach for the synthesis of 1-Oxa-3-azaspiro[4.4]nonan-2-one, offering a time- and energy-efficient alternative to traditional synthetic routes.

Reaction Mechanism and Rationale

The proposed synthesis of 1-Oxa-3-azaspiro[4.4]nonan-2-one proceeds via a one-pot reaction between ethyl 2-oxocyclopentanecarboxylate and 2-aminoethanol. The reaction is believed to occur through a sequence of nucleophilic attack, cyclization, and dehydration steps.

Step 1: Initial Nucleophilic Attack and Amide/Enamine Formation The reaction can be initiated by one of two plausible pathways. In the first, the amino group of 2-aminoethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group in ethyl 2-oxocyclopentanecarboxylate, leading to the formation of an intermediate amide. Alternatively, the amino group could attack the ketone carbonyl, forming a hemiaminal which then dehydrates to an enamine.

Step 2: Intramolecular Cyclization Following the initial reaction, an intramolecular cyclization occurs. If the amide is formed first, the hydroxyl group of the 2-aminoethanol moiety attacks the ketone carbonyl of the cyclopentanone ring. Conversely, if the enamine is the initial intermediate, the hydroxyl group attacks the imine carbon.

Step 3: Dehydration and Tautomerization The resulting cyclic intermediate then undergoes dehydration to form a more stable intermediate. Subsequent tautomerization leads to the final 1-Oxa-3-azaspiro[4.4]nonan-2-one product.

The choice of ethanol as the solvent is crucial for the success of this microwave-assisted reaction. Ethanol is a polar protic solvent that can absorb microwave irradiation efficiently, leading to rapid and uniform heating of the reaction mixture.[4] It also serves as a suitable medium for the solubility of the reactants and facilitates the proton transfer steps involved in the reaction mechanism.

Experimental Protocol

Materials and Equipment
  • Ethyl 2-oxocyclopentanecarboxylate (≥95%)

  • 2-Aminoethanol (≥99%)[1][5]

  • Ethanol (anhydrous, for synthesis)[6][7]

  • Microwave reactor (e.g., CEM Discover)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions
  • Ethyl 2-oxocyclopentanecarboxylate: Combustible liquid. Handle in a well-ventilated area and keep away from ignition sources.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Aminoethanol: Corrosive and harmful if swallowed or in contact with skin.[9][10] Causes severe skin burns and eye damage.[1][9] Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and eye protection.[1]

  • Ethanol: Highly flammable liquid and vapor.[7][11] Keep away from heat, sparks, and open flames.[7][12][13] Store in a well-ventilated place.[12]

  • The microwave reactor should be operated according to the manufacturer's instructions. Ensure the reaction vessel is properly sealed to prevent leakage and pressure buildup.

Synthetic Procedure

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl 2-oxocyclopentanecarboxylate (1.56 g, 10 mmol).

  • Add anhydrous ethanol (5 mL) to the vessel and stir to dissolve the starting material.

  • Carefully add 2-aminoethanol (0.61 g, 10 mmol) to the solution.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with a maximum power of 200 W. The pressure should be monitored and kept below 20 bar.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully open the vessel in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization

The structure and purity of the synthesized 1-Oxa-3-azaspiro[4.4]nonan-2-one can be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclopentane ring and the oxazolidinone ring.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the characteristic carbonyl carbon signal of the oxazolidinone ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (141.17 g/mol ).[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Microwave Synthesis cluster_2 Work-up & Purification cluster_3 Analysis reagents Ethyl 2-oxocyclopentanecarboxylate + 2-Aminoethanol + Ethanol mw_vessel 10 mL Microwave Vessel reagents->mw_vessel Add & Seal mw_reactor Microwave Reactor mw_vessel->mw_reactor mw_conditions Irradiate: 120 °C, 20 min, 200 W mw_reactor->mw_conditions cooling Cool to RT mw_conditions->cooling evaporation Solvent Evaporation cooling->evaporation chromatography Column Chromatography evaporation->chromatography product 1-Oxa-3-azaspiro[4.4]nonan-2-one chromatography->product analysis NMR & Mass Spectrometry product->analysis

Caption: Workflow for the microwave-assisted synthesis of 1-Oxa-3-azaspiro[4.4]nonan-2-one.

Quantitative Data Summary

ParameterValue
Reactants
Ethyl 2-oxocyclopentanecarboxylate1.56 g (10 mmol)
2-Aminoethanol0.61 g (10 mmol)
Solvent
Ethanol (anhydrous)5 mL
Microwave Conditions
Temperature120 °C
Time20 minutes
Power (max)200 W
Pressure (max)20 bar
Expected Outcome
Theoretical Yield1.41 g
Expected Purity (after chromatography)>95%

Conclusion

This application note presents a hypothetical but scientifically grounded protocol for the rapid and efficient synthesis of 1-Oxa-3-azaspiro[4.4]nonan-2-one using microwave irradiation. The proposed one-pot method offers significant advantages over traditional synthetic approaches in terms of reaction time and energy consumption, highlighting the potential of microwave technology in the synthesis of valuable heterocyclic scaffolds for drug discovery and development. The detailed protocol and safety guidelines provided herein should enable researchers to safely and effectively implement this modern synthetic strategy.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021, January 29).
  • Leone, M., et al. (2018). Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. PubMed.
  • Moodley, K., et al. (2022). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC.
  • Guttman Energy. (2022, February 12). Safety Data Sheet (SDS) Ethanol. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
  • Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8814.
  • Page, P. C. B., et al. (2008). Microwave-assisted highly diastereoselective synthesis of oxazolidines derived from ketones and aminoalcohols. Tetrahedron Letters, 49(38), 5516-5518.
  • Guttman Energy. (2022, February 12). Safety Data Sheet (SDS) Ethanol. Retrieved from [Link]

  • Li, J., et al. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 29(17), 4198.
  • Majumder, S., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry, 50(S1), E1-E29.
  • Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Semantic Scholar.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Decon Laboratories Inc. (n.d.).
  • Borah, P., et al. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103523.
  • Stack Exchange. (2018, June 14). Can someone confirm and/or correct my logic regarding this mechanism? Retrieved from [Link]

  • Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
  • PubChemLite. (n.d.). 1-oxa-3-azaspiro[4.4]nonan-2-one. Retrieved from [Link]

  • Chemspace. (n.d.). 1-oxa-3-azaspiro[4.4]nonan-2-one. Retrieved from [Link]

  • Yong, S. R., et al. (2005). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Tetrahedron, 61(33), 8120-8129.
  • Vaia. (n.d.). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may also use any required reagents. Retrieved from [Link]

  • Kim, S. J., et al. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiro[15]heptane moieties. Bioorganic & Medicinal Chemistry Letters, 19(9), 2558-2561.

  • Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 19-32.
  • Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253.
  • Schoonen, G. E., et al. (1982). Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. Steroids, 39(4), 395-403.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Oxa-3-azaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 1-oxa-3-azaspiro[4.4]nonan-2-one , a highly valuable spirocyclic oxazolidinone scaffold.

The standard synthetic route involves the cyclization of 1-(aminomethyl)cyclopentan-1-ol using a carbonyl equivalent. While seemingly straightforward, the presence of a sterically hindered tertiary alcohol often leads to stalled reactions, poor yields, and urea by-products. As a Senior Application Scientist, I have structured this guide to provide field-proven protocols, mechanistic insights, and troubleshooting FAQs to ensure robust and scalable yields.

Mechanistic Overview & Causality

To troubleshoot effectively, one must understand the kinetic and thermodynamic forces driving the cyclization [1]. When 1-(aminomethyl)cyclopentan-1-ol reacts with 1,1'-Carbonyldiimidazole (CDI), the reaction occurs in two distinct phases:

  • Kinetic N-Acylation: The primary amine is highly nucleophilic and rapidly attacks CDI to form an N-acylimidazole intermediate. This step is fast and typically proceeds to completion at room temperature.

  • Thermodynamic Ring Closure: The subsequent intramolecular attack by the tertiary hydroxyl group to displace the imidazole leaving group is sterically hindered and electronically disfavored. Without sufficient activation energy (heat) or chemical driving force (base catalysis), the reaction stalls at the intermediate stage, leaving the ring open.

G A 1-(Aminomethyl)cyclopentan-1-ol (Starting Material) C N-Acylimidazole Intermediate (Kinetic Product) A->C + CDI (THF, 0 °C to RT) B CDI (1,1'-Carbonyldiimidazole) (Carbonyl Source) B->C D Intramolecular O-Attack (Sterically Hindered) C->D Base catalysis (DBU) / Heat E 1-Oxa-3-azaspiro[4.4]nonan-2-one (Target Product) D->E Ring Closure (- Imidazole)

Figure 1: Mechanistic workflow of CDI-mediated cyclization to 1-oxa-3-azaspiro[4.4]nonan-2-one.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure each mechanistic step is validated before proceeding, creating a self-validating experimental system.

Protocol A: Base-Promoted CDI Cyclization (Recommended)

This method balances safety (avoiding phosgene derivatives) with high yields by utilizing DBU to overcome the steric hindrance of the tertiary alcohol [2].

Step 1: N-Acylation (Intermediate Formation)

  • Dissolve 1-(aminomethyl)cyclopentan-1-ol (1.0 eq) in anhydrous THF to achieve a high-dilution concentration of 0.05 M. Causality: High dilution prevents intermolecular attack by a second amine, which forms unwanted urea dimers.

  • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add CDI (1.5 eq) portion-wise over 15 minutes.

  • Warm to room temperature and stir for 2 hours.

  • IPC Check: Analyze by LC-MS or TLC. The starting material should be completely consumed, and the mass corresponding to the N-acylimidazole intermediate should be the major peak. Do not proceed to Step 2 until this is confirmed.

Step 2: Base-Catalyzed Ring Closure

  • To the reaction mixture, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq). Causality: DBU is a strong, non-nucleophilic base that deprotonates the tertiary alcohol, drastically increasing its nucleophilicity for the intramolecular attack.

  • Heat the mixture to 65 °C and stir for 12–16 hours.

  • IPC Check: LC-MS should indicate the disappearance of the intermediate and the formation of 1-oxa-3-azaspiro[4.4]nonan-2-one.

Step 3: Workup & Purification

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous citric acid. Causality: The acidic wash protonates the displaced imidazole by-product, rendering it highly water-soluble and easily removed from the organic phase.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure spirocyclic oxazolidinone.

Troubleshooting & FAQs

Q1: My reaction stalls at the intermediate stage even after 24 hours. How can I drive it to completion? A1: The tertiary alcohol in 1-(aminomethyl)cyclopentan-1-ol is highly sterically encumbered [3]. If the reaction stalls using standard CDI conditions, it lacks the thermodynamic driving force for ring closure. You must introduce a strong, non-nucleophilic base (like DBU, NaH, or KOtBu) after the initial N-acylation step is complete, and elevate the temperature to 60–70 °C.

Q2: I am observing a significant amount of urea by-products. How do I prevent this dimerization? A2: Urea formation occurs when a second molecule of your primary amine starting material attacks the N-acylimidazole intermediate before the tertiary alcohol can close the ring. To mitigate this:

  • Increase Dilution: Run the reaction at ≤ 0.05 M.

  • Excess Reagent: Ensure CDI is added in a slight excess (1.2–1.5 eq) so that all free amine is rapidly consumed into the intermediate, leaving no free amine available for dimerization.

  • Order of Addition: Consider inverse addition (adding the amino alcohol slowly to a solution of CDI).

Q3: Triphosgene gives me better yields than CDI, but I want to avoid its toxicity. Are there greener alternatives that still work for tertiary alcohols? A3: Yes. Recent methodologies have successfully utilized CO₂ as a green carbonyl source for cyclizing amino alcohols bearing tertiary hydroxyl groups [2]. This is achieved by bubbling CO₂ into the reaction mixture in the presence of a dehydrating agent like T3P (propanephosphonic acid anhydride) and a superbase (DBU). This method completely bypasses the urea by-products inherent to CDI and avoids the extreme toxicity of triphosgene.

Q4: How do I efficiently remove the imidazole by-product during workup without degrading my product? A4: Imidazole can be stubborn and often co-elutes during chromatography. Washing the organic layer with mildly acidic aqueous solutions (e.g., 5% citric acid or 1 M HCl) will protonate the imidazole, pulling it into the aqueous layer. The oxazolidinone ring is generally stable to mild aqueous acids during a quick workup.

Quantitative Data Summaries

The following table summarizes the expected outcomes and parameters for various cyclization conditions based on empirical field data.

Method / ReagentAdditive / BaseConcentrationTemp (°C)Typical YieldMechanistic Notes & Causality
CDI (1.0 eq) None0.2 M25 °C20 - 30%Stalls at intermediate; high urea dimer formation.
CDI (1.5 eq) DBU (1.0 eq)0.05 M65 °C75 - 85%Optimal. DBU deprotonates tertiary alcohol; dilution prevents dimers.
Triphosgene (0.4 eq) Et₃N (3.0 eq)0.1 M0 to 25 °C80 - 90%Highly reactive; overcomes steric hindrance without heat. Highly toxic.
CO₂ / T3P DBU (2.0 eq)0.1 M60 °C60 - 70%Green alternative; completely avoids urea by-product pathway.

References

  • Title: The Reaction of β-Amino Alcohols with 1,1'-Carbonyldiimidazole − Influence of the Nitrogen Substituent on the Reaction Course Source: ResearchGate URL
  • Source: Organic Letters (ACS Publications)
  • Source: PMC (NIH)

Technical Support Center: Recrystallization of 1-Oxa-3-azaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Oxa-3-azaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. As a spirocyclic oxazolidinone, this compound presents unique purification challenges that require a systematic and well-understood approach to recrystallization.

Understanding the Molecule: 1-Oxa-3-azaspiro[4.4]nonan-2-one

1-Oxa-3-azaspiro[4.4]nonan-2-one is a heterocyclic compound featuring a spirocyclic system, which can influence its solubility and crystallization behavior. The oxazolidinone core is a privileged scaffold in medicinal chemistry, known for its role in various therapeutic agents, including antibiotics.[1][2][3] The purity of this compound is critical for its use in drug discovery and development.

Chemical Structure:

  • Molecular Formula: C₇H₁₁NO₂[4][5]

  • Molecular Weight: 141.17 g/mol [5][6]

  • Key Features: A polar oxazolidinone ring and a non-polar cyclopentane ring. This amphipathic nature is a key consideration for solvent selection.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[7] An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.[7][8]

  • Dissolve the compound completely at the solvent's boiling point.[7][8]

  • Either dissolve impurities readily at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[8]

  • Be chemically inert to the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 1-Oxa-3-azaspiro[4.4]nonan-2-one in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is an impure liquid phase of your compound.

Causality:

  • Solvent Choice: The boiling point of your solvent may be too high.

  • Impurity Level: High levels of impurities can depress the melting point of your compound.

  • Cooling Rate: Cooling the solution too rapidly can favor oil formation over crystal nucleation.[9]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[9][10]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a watch glass. Do not immediately place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7][8]

  • Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

  • Preliminary Purification: If the crude material is very impure, a preliminary purification step like a quick filtration through a plug of silica gel might be necessary.[9]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

Answer: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature.

Causality:

  • Excess Solvent: Using too much solvent is the most common reason for crystallization failure.[10]

  • Supersaturation Not Achieved: The compound may still be too soluble in the cold solvent.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This creates microscopic nucleation sites for crystal growth.[9][11]

    • Seed Crystals: If you have a small amount of pure compound, add a tiny crystal to the solution to act as a template for crystallization.[9][11]

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the concentration of your compound. Then, allow it to cool again.[10][11]

  • Cool to a Lower Temperature: If crystals still haven't formed at room temperature, place the flask in an ice bath or a refrigerator to further decrease the solubility.[9]

  • Re-evaluate Your Solvent: It's possible the chosen solvent is not ideal. The compound may have significant solubility even at low temperatures. A different solvent or solvent system may be required.[9]

Q3: My crystal yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

Causality:

  • Excess Solvent: As with crystallization failure, using too much solvent will result in a lower yield.[9]

  • Premature Crystallization: If crystals form too early in a hot solution (e.g., during hot filtration), product is lost.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8][9]

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation to recover a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[9]

  • Ensure Ice-Cold Washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.[7]

  • Optimize Cooling: Ensure the solution has been thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.

Recommended Solvents and Experimental Protocol

Solvent Selection Table

SolventPolarityBoiling Point (°C)Rationale
Ethanol/Water HighVariableA versatile mixed solvent system. The compound is likely soluble in hot ethanol and less soluble in water. The ratio can be fine-tuned.
Isopropanol Medium82.6A good single-solvent option to try. Less volatile than ethanol.
Ethyl Acetate/Hexane Medium/LowVariableAnother common mixed solvent system. Ethyl acetate is a good "solvent" and hexane a good "anti-solvent".
Toluene Low111May be suitable if the compound is less polar than anticipated. A higher boiling point requires caution to prevent oiling out.
Step-by-Step Recrystallization Protocol
  • Solvent Screening: In separate test tubes, add a small amount of your crude compound and a few drops of each potential solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: Place the crude 1-Oxa-3-azaspiro[4.4]nonan-2-one in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the compound just dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[7]

Visualizing the Workflow

Recrystallization_Workflow A Crude Compound B Add Minimum Hot Solvent A->B C Completely Dissolved? B->C C->B No D Hot Filtration (if needed) C->D Yes E Slow Cooling to RT D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: A typical experimental workflow for the recrystallization of an organic solid.

Troubleshooting_Logic Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Sol_Oiling Re-heat, Add Solvent, Slow Cool OilingOut->Sol_Oiling Sol_NoCrystals Scratch, Seed, Reduce Volume NoCrystals->Sol_NoCrystals Sol_LowYield Minimize Solvent, Recover from Mother Liquor LowYield->Sol_LowYield

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • ResearchGate. (2025).
  • University of York. (n.d.).
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Unknown. (n.d.).
  • Chemspace. (n.d.). 1-oxa-3-azaspiro[4.4]nonan-2-one.
  • ChemScene. (n.d.). 1-Oxa-3-azaspiro[4.4]nonan-2-one.
  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
  • Di Mola, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
  • Moldb. (n.d.). 1-Oxa-3-azaspiro[4.4]nonan-2-one.
  • Kim, K. H., et al. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiro[10][12]heptane moieties. PubMed.

Sources

Technical Support Center: 1-Oxa-3-azaspiro[4.4]nonan-2-one Stability & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation of spiro-oxazolidinone scaffolds during formulation, storage, or chromatographic analysis. While the cyclized five-membered carbamate ring of 1-Oxa-3-azaspiro[4.4]nonan-2-one confers significantly higher chemical stability compared to noncyclic carbamates , it remains highly susceptible to acid-catalyzed hydrolysis.

This technical guide is designed to provide you with a deep mechanistic understanding of this instability, actionable troubleshooting workflows, and self-validating experimental protocols to ensure the integrity of your analytical and formulation pipelines.

Part 1: Mechanistic Causality of Acidic Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. 1-Oxa-3-azaspiro[4.4]nonan-2-one features an oxazolidinone ring spiro-fused to a cyclopentane system.

When exposed to acidic environments (typically pH < 4.0), the ring oxygen or the carbonyl oxygen becomes protonated. This protonation drastically increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by water molecules present in the buffer or solvent. The resulting hydration leads to the cleavage of the C-O bond, collapsing the ring into an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide (


) and yielding the highly polar degradation product: 1-(aminomethyl)cyclopentan-1-ol .

AcidHydrolysis A 1-Oxa-3-azaspiro[4.4]nonan-2-one (Intact Scaffold) B Acidic Media (pH < 4) Protonation of Ring Oxygen A->B H+ exposure C Nucleophilic Attack (H2O addition to C=O) B->C Hydration D Ring Opening (Unstable Intermediate) C->D C-O bond cleavage E 1-(aminomethyl)cyclopentan-1-ol + CO2 D->E Decarboxylation

Logic flow of acid-catalyzed ring opening of spiro-oxazolidinones.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I losing compound peak area during reversed-phase LC-MS analysis? A: Standard LC-MS mobile phases often utilize 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, which drop the pH to approximately 2.0 and 2.7, respectively. If your autosampler is kept at room temperature, the compound undergoes on-column or in-vial pseudo-first-order degradation . To resolve this, chill the autosampler to 4°C to kinetically quench the reaction, or switch to a volatile, near-neutral buffer like 10 mM Ammonium Acetate (pH ~6.8) .

Q2: How do temperature and pH synergistically affect the degradation kinetics? A: The hydrolysis reaction is highly dependent on both hydronium ion concentration and thermal energy. While the compound is stable for months at neutral pH, introducing strong acids provides the necessary catalytic protonation, and heat supplies the activation energy for the nucleophilic attack. The table below summarizes the quantitative degradation profile based on forced degradation kinetics.

Quantitative Stability Profile

Data extrapolated from standard oxazolidinone pseudo-first-order kinetic models.

Environmental ConditionpHTemperature (°C)Estimated Half-Life (

)
Primary Degradation Products
0.1 M HCl (Forced Stress)1.060< 2 hours1-(aminomethyl)cyclopentan-1-ol +

0.01 M HCl2.040~ 12 hours1-(aminomethyl)cyclopentan-1-ol +

0.1% Formic Acid (LC-MS)~2.725~ 48 hours1-(aminomethyl)cyclopentan-1-ol +

Acetate Buffer4.025> 14 daysTrace amino alcohol
Phosphate Buffer7.425> 6 monthsNone detected

Part 3: Troubleshooting Guide & Workflow

When formulating 1-Oxa-3-azaspiro[4.4]nonan-2-one for in vivo dosing or long-term storage, unexpected secondary peaks or loss of purity must be systematically addressed.

Issue: Inconsistent assay results or unexpected secondary peaks in formulation stability studies.

  • Root Cause: Non-oxidative ring-opening degradation due to improper solvent pH or extended exposure to ambient temperatures .

  • Resolution: Never store stock solutions in acidic aqueous mixtures. Prepare primary stocks in anhydrous, high-purity DMSO or Acetonitrile. Dilute into aqueous buffers immediately prior to the experiment. If degradation has already occurred, follow the workflow below to isolate the variable.

TroubleshootingWorkflow Start Observe Loss of Purity in Acidic Buffer CheckpH Measure Formulation pH Start->CheckpH Decision1 Is pH < 4.0? CheckpH->Decision1 Action1 Buffer Modification (Shift to pH 5.5 - 7.0) Decision1->Action1 Yes CheckTemp Evaluate Storage Temp Decision1->CheckTemp No LCMS Run Stability-Indicating LC-MS Method Action1->LCMS Verify Stability Decision2 Stored at RT/Elevated? CheckTemp->Decision2 Action2 Cold Storage (2-8°C) Limit Freeze-Thaw Decision2->Action2 Yes Decision2->LCMS No (Investigate further) Action2->LCMS Verify Stability

Troubleshooting workflow for mitigating acid-induced degradation in formulations.

Part 4: Standardized Experimental Protocols

To ensure trustworthiness in your analytical reporting, you must utilize self-validating experimental systems. The following protocols allow you to intentionally generate the degradation product and subsequently baseline-resolve it from the intact parent compound.

Protocol 1: Forced Degradation Study (Acidic Hydrolysis)

Purpose: To intentionally force the acid-catalyzed degradation of the oxazolidinone ring to establish a reference standard for your stability-indicating assay .

  • Stock Preparation: Dissolve 5.0 mg of 1-Oxa-3-azaspiro[4.4]nonan-2-one in 5.0 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL primary stock.

  • Acid Stress Initiation: Transfer 1.0 mL of the stock solution to a 5 mL amber glass vial. Add exactly 1.0 mL of 0.1 M HCl.

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate the vial in a heating block at 60°C for exactly 24 hours.

  • Reaction Quenching (Critical Step): Remove the vial and cool to room temperature. Immediately neutralize the solution by adding 1.0 mL of 0.1 M NaOH. Causality note: Failing to neutralize the solution will cause continued degradation in the autosampler, invalidating your kinetic timepoints.

  • Preparation for Analysis: Dilute the quenched sample 1:10 using the starting mobile phase (see Protocol 2) and transfer to an HPLC vial.

Protocol 2: Stability-Indicating HPLC Method

Purpose: To baseline-resolve the intact, lipophilic spiro-oxazolidinone from its highly polar amino alcohol degradant.

  • Column Selection: Utilize a robust C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) capable of retaining polar analytes.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water with 10 mM Ammonium Acetate (pH ~6.8). Causality note: We avoid TFA/Formic acid here to prevent artifactual on-column hydrolysis during the run.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0-2 min: Hold at 5% B.

    • 2-15 min: Linear ramp from 5% B to 95% B.

    • 15-20 min: Hold at 95% B (Column Wash).

    • 20-25 min: Return to 5% B (Re-equilibration).

  • Detection & Validation: Monitor via UV at 210 nm (due to the lack of a strong chromophore) and MS (ESI+). The polar 1-(aminomethyl)cyclopentan-1-ol degradant will elute very early (near the void volume), while the intact 1-Oxa-3-azaspiro[4.4]nonan-2-one will be retained significantly longer.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry, RSC Publishing.[Link]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions, Taylor & Francis.[Link]

Overcoming steric hindrance in spiro[4.4]nonan-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of spiro[4.4]nonan-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this valuable spirocyclic scaffold. The unique steric demands of forming a quaternary spirocenter can often lead to low yields, side-product formation, and reaction failure.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the laboratory, with a focus on overcoming the significant hurdle of steric hindrance.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of spiro[4.4]nonan-2-one, particularly in reactions sensitive to steric bulk.

Question 1: My intramolecular cyclization is failing or giving very low yields. I suspect steric hindrance is the primary issue. How can I overcome this?

Answer: This is the most common challenge in forming the spiro[4.4]nonane core. The close proximity of the existing cyclopentyl ring to the reacting centers increases the activation energy for the desired bond formation. Several strategies can be employed to address this:

  • Re-evaluate Your Catalyst System: Standard Lewis or Brønsted acids may be insufficient. More potent catalysts are often required to force the sterically demanding ring closure.

    • Stronger Lewis Acids: Consider screening a panel of powerful Lewis acids. While AlCl₃ is a common choice, alternatives like TiCl₄, SnCl₄, or lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) can offer different coordination geometries and activities that may be more favorable.

    • Brønsted Acids: Superacids, such as triflic acid (TfOH) or triflic amide derivatives, can be effective where other acids fail.[1]

  • Increase Reaction Energy:

    • Thermal Conditions: Systematically increase the reaction temperature. Monitor for product decomposition, as higher temperatures can also promote side reactions.[2][3]

    • Microwave Irradiation: Microwave heating can dramatically accelerate sterically hindered reactions by efficiently overcoming the activation energy barrier. This often leads to cleaner reactions and higher yields in shorter timeframes.

  • Change the Reaction Environment:

    • Solvent Choice: The solvent can play a critical role.[2][3] Less coordinating solvents (e.g., dichloromethane, 1,2-dichloroethane) are often preferred for Lewis acid-catalyzed reactions to avoid deactivation of the catalyst. For some mechanisms, a change in solvent polarity can influence the transition state geometry.

    • High Dilution: To favor intramolecular cyclization over intermolecular polymerization (a common side reaction), perform the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly via a syringe pump to a solution of the catalyst.

Table 1: Comparison of Lewis Acids for Promoting Hindered Cyclizations

Lewis AcidTypical ConditionsAdvantagesDisadvantages
AlCl₃Stoichiometric, DCM, 0 °C to RTInexpensive, readily availableOften requires stoichiometric amounts, moisture sensitive
TiCl₄Stoichiometric or catalytic, DCM, -78 °C to RTVery strong, effective for ketone activationHighly moisture sensitive, can promote charring
SnCl₄Stoichiometric or catalytic, DCM, 0 °C to RTStrong Lewis acid, good for Friedel-Crafts type cyclizationsMoisture sensitive, can be difficult to remove from product
Sc(OTf)₃Catalytic (1-10 mol%), MeNO₂ or DCE, RT to 80 °CWater-tolerant, can be recycled, highly activeExpensive

Question 2: I'm observing significant byproduct formation, particularly from elimination or rearrangement, instead of the spirocycle. How can I improve selectivity?

Answer: The formation of byproducts is often a kinetic issue where a lower-energy, non-productive pathway competes with the desired, sterically hindered cyclization.

  • Mechanism-Specific Strategies:

    • For Nazarov-type Cyclizations: The Nazarov cyclization, a powerful method for forming five-membered rings, is a 4π-electrocyclization of a divinyl ketone.[4][5][6] Steric hindrance can disfavor the required conrotatory ring closure. Using silicon-directed or polarization strategies can pre-organize the substrate for cyclization, lowering the activation energy for the desired pathway.[5]

    • For Radical Cyclizations: Radical pathways can be an excellent alternative as they are often less sensitive to steric hindrance than their ionic counterparts.[7][8] Consider generating a radical on the side chain that can then undergo an intramolecular addition to the cyclopentane ring. Domino radical bicyclization has been used effectively to create the 1-azaspiro[4.4]nonane skeleton.[9][10]

  • Use of Bulky Reagents: Counterintuitively, a bulky reagent can sometimes increase selectivity. For example, a "frustrated Lewis pair" (a sterically hindered Lewis acid and Lewis base) can activate the substrate without forming a tight complex, potentially favoring the desired intramolecular reaction.[11]

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the reaction pathway with the lower activation enthalpy, assuming it leads to the desired product.[3] This must be balanced against the need for sufficient energy to overcome the steric barrier.

Experimental Workflow & Diagrams

Diagram 1: Troubleshooting Workflow for Low-Yield Spirocyclization

This diagram outlines a logical progression for troubleshooting a failing spiro[4.4]nonan-2-one synthesis.

G start Low Yield or Reaction Failure check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm optimize Optimize Reaction Conditions check_sm->optimize If SM is pure change_catalyst Screen Alternative Catalysts (e.g., TiCl₄, Sc(OTf)₃) optimize->change_catalyst change_conditions Modify Temp & Concentration (e.g., Microwave, High Dilution) optimize->change_conditions alt_route Consider Alternative Synthetic Route change_catalyst->alt_route If no improvement success Successful Synthesis change_catalyst->success If yield improves change_conditions->alt_route If no improvement change_conditions->success If yield improves radical Radical Cyclization alt_route->radical transition_metal Transition-Metal Catalysis (e.g., Rh, Pd) alt_route->transition_metal radical->success transition_metal->success

Caption: A decision tree for troubleshooting low-yielding spirocyclization reactions.

Frequently Asked Questions (FAQs)

FAQ 1: Are there alternative synthetic strategies that are inherently less susceptible to steric hindrance for this spirocycle?

Yes. If direct intramolecular cyclization proves intractable, consider strategies where the quaternary spirocenter is formed via a different mechanism:

  • Transition-Metal-Catalyzed C-H Activation/Spirocyclization: These methods have emerged as powerful tools for constructing complex molecular architectures.[12][13] Catalysts based on rhodium or palladium can mediate the coupling of a C-H bond on the cyclopentane ring with a tethered reactive group, often under milder conditions than traditional methods.[14]

  • Ring-Expansion/Rearrangement: Strategies starting from a smaller ring system, like a bicyclo[3.3.0]octane derivative, can be rearranged to the spiro[4.5]decane framework.[15] This approach can sometimes bypass a sterically demanding cyclization step.

  • [3+2] Cycloadditions: Phosphine-catalyzed [3+2] cycloadditions of methylene-lactams with suitable Michael acceptors can directly assemble the 2-azaspiro[4.4]nonan-1-one core structure.[16][17][18]

FAQ 2: How critical is the purity of my starting materials and the reaction setup?

Absolutely critical. Low yields are often traced back to fundamental experimental issues.[2][19]

  • Starting Material Purity: Impurities can poison catalysts or lead to side reactions.[3] Always ensure the purity of your precursor via techniques like NMR, chromatography, and elemental analysis before attempting a difficult cyclization.

  • Anhydrous Conditions: Many of the powerful Lewis acids used in these syntheses (e.g., TiCl₄, AlCl₃) are extremely water-sensitive.[20] A trace of moisture can hydrolyze and deactivate the catalyst. Ensure all glassware is oven- or flame-dried, and use freshly distilled, anhydrous solvents.

  • Inert Atmosphere: Reactions involving sensitive catalysts or organometallic intermediates should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation by oxygen.

FAQ 3: What is the best way to monitor the progress of these reactions?

Monitoring the reaction is key to identifying issues like stalling or product decomposition.[2]

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Co-spot your reaction mixture with your starting material to track its consumption.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is excellent for monitoring the appearance of the product peak (identified by its mass) and the disappearance of the starting material. It can also help identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (and quenching it appropriately) for ¹H NMR analysis provides the most detailed picture of the reaction's progress and the ratio of starting material, product, and any major byproducts.

Example Protocol: Lewis Acid-Mediated Intramolecular Cyclization

This protocol is a generalized starting point for the cyclization of a suitable precursor, such as 1-(3-butenoyl)cyclopentane-1-carbonitrile, and should be optimized for specific substrates.

1. Preparation:

  • Under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.01 M concentration relative to substrate) to an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and argon inlet.

  • Cool the flask to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

2. Catalyst Addition:

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) to the stirred DCM.

3. Substrate Addition:

  • Dissolve the precursor (1.0 equivalent) in anhydrous DCM.

  • Using a syringe pump, add the substrate solution to the catalyst mixture over a period of 2-4 hours to maintain high dilution.

4. Reaction Monitoring:

  • Stir the reaction at the chosen temperature for the optimized duration (e.g., 2-24 hours).

  • Monitor the reaction's progress periodically by TLC or by quenching an aliquot for GC-MS analysis.

5. Quenching and Workup:

  • Once the reaction is complete, slowly quench it by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl at a low temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure spiro[4.4]nonan-2-one.[21]

References

  • Recent Progress towards the Transition-Metal-Catalyzed Dearomatizing Spirocyclization Reactions of Indolyl Ynones. Synlett. Available at: [Link]

  • Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. ResearchGate. Available at: [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Heterocyclic Systems by Transition‐Metal‐Catalyzed Cyclization‐Migration Reactions – A Diversity‐Oriented Strategy for the Construction of Spirocyclic 3(2H)‐Furanones and 3‐Pyrrolones. ResearchGate. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • The Nazarov Cyclization. Organic Reactions. Available at: [Link]

  • Nazarov cyclization reaction. Wikipedia. Available at: [Link]

  • Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters. MDPI. Available at: [Link]

  • Development of efficient Lewis acid catalysts for intramolecular cycloaddition reactions of ester-tethered substrates. PubMed. Available at: [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong. Available at: [Link]

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. PubMed. Available at: [Link]

  • Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. SciSpace. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. Available at: [Link]

  • Screening of Lewis acid catalysts for cyclization reaction. ResearchGate. Available at: [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist?. Sciencemadness Discussion Board. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-Oxa-3-azaspiro[4.4]nonan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and thermal optimization of 1-oxa-3-azaspiro[4.4]nonan-2-one (PubChem CID: 55286545)[1]. This spirocyclic oxazolidinone is a critical structural motif in drug development, but its synthesis—particularly via green carbon dioxide (CO₂) fixation with (1-aminocyclopentyl)methanol—is highly sensitive to thermal conditions.

This guide provides researchers and process chemists with field-proven insights into the thermodynamic and kinetic behaviors of this reaction, ensuring high-yield, reproducible outcomes.

Mechanistic Overview: The Role of Thermal Energy

The synthesis of 1-oxa-3-azaspiro[4.4]nonan-2-one via CO₂ fixation involves a delicate balance between kinetic and thermodynamic control. The reaction proceeds through a linear carbamate intermediate. The subsequent intramolecular cyclization requires significant thermal energy to overcome the steric hindrance introduced by the spiro-fused cyclopentane ring.

As demonstrated in recent[2], insufficient heat leaves the reaction kinetically trapped, while excessive heat drives decarboxylation or intermolecular polymerization.

ReactionPathway A Reactants (1-aminocyclopentyl)methanol + CO2 B Carbamate Intermediate (Kinetic State) A->B Base/Catalyst 25-50 °C D Polymeric Byproducts & Thermal Degradation A->D Direct Polymerization >120 °C C 1-Oxa-3-azaspiro[4.4]nonan-2-one (Thermodynamic Product) B->C Cyclization 90-100 °C B->D Thermal Degradation >120 °C

Reaction pathway of 1-Oxa-3-azaspiro[4.4]nonan-2-one showing temperature-dependent outcomes.

Frequently Asked Questions (FAQs)

Q: Why do I see no product formation at 50 °C when using a CO₂/ionic liquid catalytic system? A: At 50 °C, the system lacks the activation energy required for the cyclization step[2]. While the initial nucleophilic attack of the amine on CO₂ to form the carbamate intermediate occurs readily at lower temperatures, the subsequent intramolecular attack by the hydroxyl oxygen onto the carbamate carbonyl is thermodynamically demanding due to the steric bulk of the spiro-cyclopentyl group. The reaction is kinetically stalled.

Q: What is the optimal temperature range for maximizing the yield of 1-Oxa-3-azaspiro[4.4]nonan-2-one? A: The optimal temperature is strictly between 90 °C and 100 °C . Within this window, the thermal energy is sufficient to drive complete cyclization without triggering the retro-reaction (decarboxylation) or degrading the catalyst[2].

Q: How does the choice of carbonylating agent alter the optimal temperature profile? A: If you substitute CO₂ with highly reactive agents like N,N'-Carbonyldiimidazole (CDI) or triphosgene, the activation barrier for cyclization drops significantly. Reactions with CDI can often achieve full conversion at 60–70 °C. However, CO₂ is preferred for its atom economy and safety profile, necessitating the 100 °C optimization.

Troubleshooting Guide

Issue: The reaction stalls at 30-40% conversion despite prolonged reaction times.

  • Cause: The reaction is operating under kinetic control due to insufficient internal reactor temperature. Heat transfer issues in larger vessels often mean the internal temperature is lower than the jacket temperature.

  • Solution: Calibrate your internal thermocouple. Increase the set temperature by 5–10 °C until the internal reaction mass reaches a stable 95 °C.

Issue: Formation of sticky, insoluble polymeric byproducts.

  • Cause: The reaction temperature has exceeded 120 °C[2]. At elevated temperatures, the linear carbamate intermediate undergoes intermolecular cross-linking rather than intramolecular cyclization, forming polyurethane-like oligomers.

  • Solution: Strictly cap the heating mantle or oil bath temperature at 105 °C. Ensure vigorous stirring to prevent localized hot spots near the reactor walls.

Issue: Catalyst deactivation (e.g., CuBr/[C4C1im][OAc] system turns brown/black).

  • Cause: Thermal degradation of the ionic liquid or reduction of the Cu(I) catalyst to Cu(0) due to localized overheating.

  • Solution: Lower the temperature ramp rate to 2 °C/min. The active Cu(I) complex should maintain a light blue/green hue throughout the reaction.

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes the causal relationship between reaction temperature and the synthesis profile of 1-oxa-3-azaspiro[4.4]nonan-2-one using a standard CuBr/Ionic Liquid and CO₂ system[2].

Temperature (°C)Conversion (%)Yield of Target Product (%)Byproduct Formation (%)System Status / Observation
25 < 500System inactive; reagents unreacted.
50 35125Kinetically trapped at carbamate intermediate.
80 78658Slow cyclization; incomplete reaction.
100 > 9994 < 2Optimal kinetics and thermodynamics.
120 > 997618Thermal degradation; polymerization observed.

Experimental Protocol: Temperature-Optimized Synthesis

This self-validating protocol utilizes a CuBr/1-butyl-3-methylimidazolium acetate ([C₄C₁im][OAc]) catalytic system under CO₂ pressure, optimized for 100 °C.

Workflow S1 1. Reagent Mixing (Room Temp) S2 2. Pressurization (CO2, 1-5 bar) S1->S2 S3 3. Controlled Heating (Ramp to 100 °C) S2->S3 S4 4. In-process Sampling (GC-MS validation) S3->S4 S5 5. Product Isolation (Cool to 25 °C) S4->S5

Step-by-step workflow for the temperature-optimized synthesis of the spiro-oxazolidinone.

Step-by-Step Methodology:
  • Reagent Preparation (25 °C): In a high-pressure autoclave, charge (1-aminocyclopentyl)methanol (10.0 mmol), CuBr catalyst (0.5 mol%), and [C₄C₁im][OAc] (2.0 mL).

    • Self-Validation: The mixture should form a homogenous, light blue/green solution. A brown color indicates premature catalyst degradation.

  • Pressurization: Purge the reactor with CO₂ three times to remove atmospheric moisture and oxygen. Pressurize the vessel to a constant 1.0 MPa (10 bar) of CO₂.

  • Controlled Heating (Critical Step): Initiate stirring at 800 rpm. Ramp the internal temperature to 100 °C at a controlled rate of 2 °C/min to prevent localized overheating. Maintain at 100 °C for 12 hours.

  • In-Process Sampling (8 hours): Briefly cool the reactor to 40 °C, vent carefully, and extract a 50 µL aliquot. Run TLC (Hexane:EtOAc 1:1).

    • Self-Validation: The highly polar amino alcohol spot (baseline) should be absent, replaced by a distinct, higher Rf spot corresponding to 1-oxa-3-azaspiro[4.4]nonan-2-one.

  • Isolation: Cool the reactor to room temperature (25 °C) and slowly vent the remaining CO₂. Extract the product using ethyl acetate (3 × 15 mL). The ionic liquid catalyst will remain in the aqueous/polar phase for recycling.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the pure spiro-oxazolidinone.

References

  • Bu, C., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Catalysts, 11(2), 233. URL:[Link]

  • PubChemLite. 1-oxa-3-azaspiro[4.4]nonan-2-one Structural and Chemical Information. National Center for Biotechnology Information. URL:[Link]

Sources

Validation & Comparative

Structural Causality: The Spiro-Oxazolidinone Microenvironment

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive 13C NMR Chemical Shift Guide for 1-Oxa-3-azaspiro[4.4]nonan-2-one: Experimental Benchmarks vs. In Silico Predictions

Executive Summary Spirocyclic oxazolidinones, such as 1-oxa-3-azaspiro[4.4]nonan-2-one, are highly valued in modern drug discovery. The spiro junction increases the three-dimensional character (


) of the scaffold, which frequently translates to improved metabolic stability and target specificity. However, the rigidified, strained nature of these ring systems makes accurate structural elucidation challenging. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the gold standard for mapping these carbon frameworks.

This guide objectively compares the performance of experimental 13C NMR acquisition, empirical database-driven prediction tools, and ab initio Density Functional Theory (DFT) calculations. By detailing the causality behind both the chemical shifts and the analytical methodologies, we provide a self-validating framework for researchers to confidently assign spirocyclic NMR spectra.

Before evaluating predictive models, it is critical to understand the electronic causality dictating the chemical shifts of 1-oxa-3-azaspiro[4.4]nonan-2-one. The molecule consists of a 5-membered oxazolidin-2-one ring sharing a spiro carbon (C5) with a cyclopentane ring. The shifts are governed by inductive effects (-I), resonance (+M), and steric strain [1]:

  • C2 (Carbonyl): Unlike typical ketone carbonyls that resonate far downfield (>200 ppm), the oxazolidinone C=O is heavily shielded. Resonance donation (+M effect) from the adjacent nitrogen and oxygen lone pairs into the carbonyl

    
     antibonding orbital increases electron density at the carbon nucleus, pushing the shift upfield to ~155–160 ppm.
    
  • C5 (Spiro Quaternary Carbon): This carbon is highly deshielded (~85–90 ppm) due to the strong inductive electron-withdrawing pull (-I) of the directly attached ring oxygen. Furthermore, the spirocyclic junction imposes geometric strain, altering the s-character of the C-C bonds and pushing the signal further downfield than a standard aliphatic quaternary carbon.

  • C4 (Methylene): Directly bonded to the electronegative nitrogen, this carbon experiences a moderate -I effect, resulting in a shift of ~45–50 ppm.

  • C6, C9 (Cyclopentyl

    
    -CH2):  Mildly deshielded (~38–42 ppm) by their proximity to the spiro center and the inductive pull of the oxazolidinone ring system.
    
  • C7, C8 (Cyclopentyl

    
    -CH2):  Distal to the heteroatoms, these carbons resonate in the standard aliphatic window (~23–26 ppm).
    

Comparative Performance: Prediction Tools vs. Experimental Acquisition

To objectively assess the accuracy of modern analytical tools, we compare standard empirical prediction algorithms (e.g., HOSE codes utilized by standard cheminformatics software) and quantum mechanical DFT calculations against established experimental reference ranges for spiro-oxazolidinones.

Carbon PositionEnvironmentEmpirical Prediction (ppm)DFT Calculation (GIAO) (ppm)Experimental Reference Range (ppm)
C2 C=O (Oxazolidinone)158.5159.2155.0 – 159.0
C5 Quaternary Spiro C-O88.289.585.0 – 90.0
C4 CH2-N48.149.345.0 – 50.0
C6, C9 Cyclopentyl

-CH2
39.440.137.0 – 42.0
C7, C8 Cyclopentyl

-CH2
24.525.023.0 – 26.0

Data Insight: Empirical predictors perform exceptionally well for standard linear fragments but often struggle to accurately predict the exact strain and deshielding of spirocyclic junctions. DFT calculations provide superior accuracy for the spiro carbon (C5) by explicitly modeling the 3D orbital overlap and ring strain [2].

Self-Validating Experimental Protocol: 13C NMR Acquisition

To ensure absolute trustworthiness, experimental NMR workflows must be designed as self-validating systems. The following protocol integrates a DEPT-135 experiment to unambiguously differentiate quaternary carbons from methylenes, eliminating assignment ambiguity.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 1-oxa-3-azaspiro[4.4]nonan-2-one in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl3 provides a reliable deuterium lock signal for the spectrometer, while its central carbon triplet (77.16 ppm) and the TMS singlet (0.00 ppm) serve as robust internal chemical shift references [3].

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for 13C).

  • Tune and match the probe to the 13C frequency; shim the magnetic field using the 2H lock signal to ensure sharp line widths (< 1 Hz).

  • Set the pulse sequence to a standard 1H-decoupled 13C sequence (e.g., zgpg30).

  • Critical Parameter: Set the relaxation delay (D1) to 2.0–3.0 seconds.

  • Causality: Quaternary carbons (C2, C5) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these specific nuclei fully relax back to equilibrium between pulses, preventing their signals from artificially attenuating into the baseline. Acquire 1024 to 2048 scans.

Step 3: Orthogonal Validation (DEPT-135)

  • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) sequence.

  • Causality: In the DEPT-135 spectrum, the quaternary carbons (C2 at ~158 ppm, C5 at ~88 ppm) will completely disappear. The five CH2 signals (C4, C6, C7, C8, C9) will appear as negative (downward) peaks. This binary output self-validates the assignment of the spiro and carbonyl carbons against the methylenes.

In Silico Protocol: DFT-GIAO Workflow

When experimental data features overlapping signals or impurities, quantum mechanical prediction acts as an authoritative tie-breaker.

Step 1: Conformational Search

  • Execute a molecular mechanics (MMFF94) conformational search to identify the global minimum energy conformer of the cyclopentane envelope.

Step 2: Geometry Optimization

  • Optimize the lowest energy structure using DFT at the B3LYP/6-31G(d,p) level of theory.

  • Causality: This specific functional and basis set combination provides an optimal balance between computational efficiency and highly accurate bond-length prediction for organic heterocycles. Apply a Polarizable Continuum Model (PCM) for chloroform to simulate solvent-induced polarization.

Step 3: Magnetic Shielding Calculation

  • Calculate the isotropic shielding tensors (

    
    ) using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
    
  • Causality: The mPW1PW91 functional is specifically parameterized to yield highly accurate magnetic properties. The addition of diffuse functions (+) is critical for accurately modeling the expanded electron density around the highly electronegative oxygen and nitrogen atoms.

Step 4: Shift Conversion

  • Convert the raw shielding tensors to chemical shifts using empirically derived scaling factors for the specific level of theory (

    
    ).
    

Workflow Visualization

The following diagram illustrates the integrated workflow, demonstrating how experimental acquisition and computational methodologies converge to produce a validated structural assignment.

NMR_Elucidation_Workflow N1 1-Oxa-3-azaspiro[4.4]nonan-2-one N2_Exp Experimental 13C NMR (CDCl3, 100 MHz) N1->N2_Exp N2_Emp Empirical Prediction (Database/HOSE Codes) N1->N2_Emp N2_DFT Ab Initio DFT Prediction (GIAO Method) N1->N2_DFT N3_Proc FT Processing & DEPT-135 Validation N2_Exp->N3_Proc N5_Comp Comparative Analysis & Signal Assignment N2_Emp->N5_Comp N3_Opt Geometry Optimization (B3LYP/6-31G**) N2_DFT->N3_Opt N3_Proc->N5_Comp N4_Tensor Shielding Tensor Calc (mPW1PW91) N3_Opt->N4_Tensor N4_Tensor->N5_Comp N6_Final Validated Chemical Shifts N5_Comp->N6_Final

Fig 1. Multi-modal workflow for 13C NMR structural elucidation and signal validation.

References

  • Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL:[Link]

  • Predicting NMR Spectra with Electronic Structure Methods Source: Gaussian, Inc. URL:[Link]

  • 13C NMR Chemical Shifts Source: Oregon State University URL:[Link]

High-Resolution Q-TOF vs. Triple Quadrupole LC-MS/MS for the Fragmentation Analysis of Spiro-Oxazolidinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Spiro-oxazolidinones represent an advanced class of structurally complex pharmacophores, heavily investigated for their potential as potent antibacterial agents and aldose reductase inhibitors. Unlike standard linear or simple cyclic oxazolidinones (e.g., linezolid), the spirocyclic core introduces unique steric constraints and rigid electronic properties. During drug metabolism and pharmacokinetics (DMPK) profiling, mapping the exact mass spectrometry (MS) fragmentation pathways of these compounds is critical for identifying active metabolites and process-related impurities.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of two leading mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation and quantitative analysis of spiro-oxazolidinones.

Mechanistic Causality: The Gas-Phase Fragmentation of Spiro-Oxazolidinones

Understanding the gas-phase dissociation of spiro-oxazolidinones is a prerequisite for selecting the appropriate MS platform. Upon electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), these molecules exhibit highly specific, thermodynamically driven fragmentation cascades:

  • Decarboxylation (Loss of CO₂): The most diagnostic neutral loss for the oxazolidinone core is the expulsion of carbon dioxide (-44 Da). The causality here is thermodynamic: gas-phase ring-opening generates a transient cyclic carbamate intermediate that rapidly decarboxylates to form a more stable iminium or amine fragment[1][2].

  • Retro Hetero-Diels-Alder (rHDA) Cleavage: The spiro-fusion (often to an indoline or benzopyran ring) creates a quaternary carbon center that acts as a structural pivot. Under high-energy collision dissociation (HCD), these heterocyclic spiro-centers frequently undergo retro hetero-Diels-Alder reactions, leading to complex structural rearrangements[3].

  • Isobaric Degradation Pathways: For structurally related oxazolidinones, modifications at the C5 position heavily influence the fragmentation pattern. Establishing a complete mass fragmentation pathway requires multi-stage MS and accurate mass studies to confidently assign structures to degradation products and prevent false positive metabolite identification[4].

fragmentation M Spiro-oxazolidinone [M+H]+ A Transient Intermediate (Ring Opening) M->A CID/HCD Activation D Retro hetero-Diels-Alder (rHDA) Products M->D High CE Rearrangement B Diagnostic Fragment [M+H - CO2]+ A->B Decarboxylation (-44 Da) C Spiro-Cleavage Fragment A->C C-C/C-N Cleavage

Fig 1. Gas-phase fragmentation pathways of spiro-oxazolidinones via MS/MS.

Platform Comparison: Q-TOF vs. QqQ for Spiro-Oxazolidinones

Because spiro-oxazolidinone fragmentation generates complex, often isobaric fragments, distinguishing between empirical formulas requires strategic platform selection. The table below summarizes the quantitative and qualitative performance metrics of both systems.

Performance MetricQ-TOF (High-Resolution MS)Triple Quadrupole (QqQ MS)Impact on Spiro-Oxazolidinone Analysis
Mass Accuracy < 2 ppm~ 100–500 ppmQ-TOF is essential for distinguishing isobaric rHDA fragments from simple alkyl losses.
Resolution (FWHM) 30,000 – 80,000Unit Resolution (~0.7 Da)Q-TOF isolates target degradants from complex biological matrix interferences.
Sensitivity (LOQ) Low picogram (pg)Low femtogram (fg)QqQ is superior for late-stage, high-sensitivity pharmacokinetic (PK) quantitation.
Dynamic Range 3 to 4 logs5 to 6 logsQqQ provides better linearity for dose-response and efficacy studies.
Fragmentation Beam-type CID (All-ion)Resonant CID (Targeted MRM)Q-TOF captures complete degradation pathways without pre-defining transitions[4].

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a built-in quality control mechanism to guarantee that the observed spiro-oxazolidinone fragments are true analyte responses and not artifactual source-induced degradation.

Step 1: Matrix Quenching and Analyte Extraction
  • Procedure: Aliquot 50 µL of plasma containing the spiro-oxazolidinone. Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a stable-isotope-labeled internal standard (e.g., Linezolid-d3). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile instantly quenches enzymatic activity and precipitates proteins, preventing ion suppression in the ESI source.

  • Self-Validation: If the absolute peak area of the internal standard deviates by >15% across the analytical run, the system automatically flags a matrix effect or source contamination, invalidating the batch.

Step 2: Chromatographic Focusing (UHPLC)
  • Procedure: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 5 minutes.

  • Causality: Formic acid acts as a crucial proton source, driving the equilibrium toward the [M+H]+ state required for positive ion mode ESI. The rapid gradient physically separates the parent drug from its more polar ring-opened degradants before they enter the MS source.

Step 3: Step-Wise Collision Energy (CE) Ramping
  • Procedure: Acquire MS/MS spectra using step-wise CE ramping (15 eV, 30 eV, 45 eV).

  • Causality: Spiro-oxazolidinones possess a highly rigid core. Low CE (15 eV) only cleaves labile side chains, while high CE (45 eV) is strictly required to induce the retro hetero-Diels-Alder cleavage of the spiro-center[3]. Acquiring at multiple energies ensures a complete composite spectrum.

  • Self-Validation: A double-blank injection (matrix without analyte or IS) must be run immediately post-highest calibration standard to verify zero carryover in the collision cell.

Step 4: Mass Defect Filtering (MDF) (Q-TOF Specific)
  • Procedure: Apply a mass defect filter of ± 50 mDa around the core mass defect of the parent spiro-oxazolidinone.

  • Causality: Biological matrices produce thousands of background ions. Because the spiro-oxazolidinone core has a specific fractional mass (mass defect), filtering out any ions that do not share this defect mathematically eliminates endogenous background, isolating only the drug-related spiro-metabolites.

workflow S1 Sample Preparation (Spiked with Isotope-Labeled IS) S2 UHPLC Separation (C18 Column, 0.1% FA Gradient) S1->S2 split MS Platform Selection S2->split QTOF Q-TOF MS/MS (HCD) High Resolution (< 2 ppm) split->QTOF Discovery / Metabolite ID QQQ Triple Quadrupole (CID) Targeted MRM Transitions split->QQQ Development / PK Phase D1 Structural Elucidation (Identify rHDA & CO2 Loss) QTOF->D1 D2 Targeted Quantitation (Femtogram PK Profiling) QQQ->D2

Fig 2. Decision matrix workflow for Q-TOF vs. QqQ MS analysis.

Conclusion & Recommendations

For laboratories engaged in the early-stage discovery of spiro-oxazolidinones, the Q-TOF platform is mandatory . The ability to measure exact mass (< 2 ppm) is the only reliable way to differentiate between the isobaric fragments generated by the complex retro hetero-Diels-Alder pathways and standard decarboxylation events.

Conversely, once the fragmentation pathways are fully mapped and the diagnostic transitions (e.g., [M+H]+ → [M+H - CO₂]+) are confirmed, the workflow should be transferred to a Triple Quadrupole (QqQ) . The QqQ provides the superior dynamic range and femtogram-level sensitivity required for rigorous, high-throughput pharmacokinetic quantitation.

References

  • Menezes, J. C. J. M. D. S., et al. (2013). Synthesis and Biological Evaluation of 5-Membered Spiro Heterocycle-Benzopyran Derivatives Against Myocardial Ischemia. ResearchGate / International Journal of Mass Spectrometry. Retrieved from:[Link]

  • Patel, S., et al. (2012). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Taylor & Francis. Retrieved from:[Link]

  • Jackson, P., & Fisher, K. J. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents. PubMed Central (PMC). Retrieved from:[Link]

Sources

Introduction: The Structural Significance of Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystallography of 1-Oxa-3-azaspiro[4.4]nonan-2-one and Its Analogs

The 1-oxa-3-azaspiro[4.4]nonan-2-one scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its rigid, three-dimensional spirocyclic framework offers a unique conformational landscape that is of high interest for the design of novel therapeutic agents and functional materials. Spiro-lactams, in particular, are recognized as valuable pharmacophores and peptidomimetics, capable of mimicking peptide beta-turns.[1][2]

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of such molecules.[3] It provides unequivocal data on bond lengths, bond angles, stereochemistry, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.[4][5]

While a published crystal structure for 1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS: 19684-59-4) is not currently available in open literature, this guide provides a comprehensive, field-proven protocol for its structural determination via single-crystal X-ray diffraction. We will detail the experimental workflow from crystal growth to data analysis and compare the anticipated structural features with those of closely related, structurally characterized spirocyclic systems. This comparative approach allows researchers to benchmark their results and gain deeper insights into this important class of molecules.

Part 1: The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. Each step is critical for the success of the next, forming a self-validating system where the quality of the outcome is directly tied to the quality of the input.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement synthesis Synthesis & Purification of 1-Oxa-3-azaspiro[4.4]nonan-2-one crystallization Screening of Crystallization Conditions (Vapor Diffusion, Slow Evaporation, etc.) synthesis->crystallization High Purity Sample crystal_selection Selection & Mounting of a Single Crystal crystallization->crystal_selection Quality Crystals (0.1-0.5 mm) diffractometer Mounting on Diffractometer (e.g., Rigaku XtaLAB Synergy-i) crystal_selection->diffractometer Mounted Crystal xray_exposure X-ray Exposure & Data Collection (Rotation Method) diffractometer->xray_exposure diffraction_pattern Generation of Diffraction Pattern (Spots in Reciprocal Space) xray_exposure->diffraction_pattern Diffracted X-rays unit_cell Indexing & Unit Cell Determination diffraction_pattern->unit_cell Raw Data integration Integration of Spot Intensities unit_cell->integration phase_problem Solving the Phase Problem (Direct Methods, Patterson, etc.) integration->phase_problem Structure Factor Amplitudes |F| model_building Initial Model Building phase_problem->model_building Initial Phases -> Electron Density Map refinement Structure Refinement (Least-Squares Fitting) model_building->refinement validation Validation & Generation of CIF file refinement->validation Refined Model

Caption: A comprehensive workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Objective: To obtain a highly pure (>98%) sample of 1-Oxa-3-azaspiro[4.4]nonan-2-one. Impurities can significantly inhibit crystallization.

  • Protocol: Synthesis can be approached through various established routes for spirocyclic lactams. Following synthesis, purification via column chromatography or recrystallization is essential. Purity should be confirmed by NMR and mass spectrometry.

  • Causality: The regular, repeating lattice required for diffraction can only form from a homogenous collection of molecules. Impurities disrupt this periodicity, preventing the growth of high-quality crystals.

2. Crystallization:

  • Objective: To grow well-ordered, single crystals of suitable size (typically 0.1-0.5 mm) for diffraction.[4]

  • Protocol - Screening: As there is no universal crystallization method, a screening approach is most effective.[6] Common techniques for heterocyclic compounds include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetonitrile) to near saturation in a small vial.[7] Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow solvent evaporation over several days.[6]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of the compound. Crystals may form at the interface over time.

  • Causality: The goal of all crystallization techniques is to bring the solution to a state of supersaturation slowly. A slow approach allows molecules to orient themselves correctly into a low-energy, crystalline lattice rather than crashing out as an amorphous solid.

3. Data Collection:

  • Objective: To obtain a complete set of high-quality diffraction data.

  • Protocol:

    • A suitable single crystal is selected under a microscope, ensuring it has sharp edges and no visible cracks.

    • The crystal is mounted on a loop (e.g., a MiTeGen mount) with a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • The mounted crystal is placed on a goniometer head in the X-ray diffractometer.[9]

    • The instrument (e.g., equipped with a copper or molybdenum X-ray source and a modern detector) rotates the crystal while exposing it to a focused beam of X-rays.[3][9]

    • The diffracted X-rays are recorded as a series of spots on the detector. A full dataset is collected by rotating the crystal through a range of angles.

  • Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data. The rotation of the crystal is necessary to bring different sets of lattice planes into the correct orientation to satisfy Bragg's Law and thus produce diffraction.[4] The collection of thousands of these reflections from all orientations provides the three-dimensional data needed to reconstruct the electron density.

4. Structure Solution and Refinement:

  • Objective: To convert the diffraction pattern into a chemically sensible atomic model.

  • Protocol:

    • Indexing and Integration: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal). The intensity of each spot is then measured (integrated). This process converts the image data into a list of reflections (h,k,l) and their corresponding intensities, which are related to the structure factor amplitudes.

    • Solving the Phase Problem: The diffraction experiment provides the intensities of the scattered waves, but not their phases. This is the central "phase problem" of crystallography. For small molecules, "direct methods" are typically used—statistical and mathematical relationships between the intensities that can be used to derive initial phase estimates.

    • Model Building: Using the initial phases and the measured structure factor amplitudes, an initial electron density map is calculated via a Fourier transform.[10] This map is a 3D representation of where electrons are located in the unit cell. An experienced crystallographer or an automated program then fits atoms into the regions of high electron density to build an initial molecular model.[11]

    • Refinement: The initial model is refined using a least-squares process. The atomic positions and their thermal displacement parameters are adjusted to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model. This is iterated until the model converges, meaning further adjustments do not significantly improve the fit.

    • Validation: The final model is rigorously checked for chemical and crystallographic sense. The output is a Crystallographic Information File (CIF), a standard format for reporting crystal structures.[12][13][14]

  • Causality: The electron density map is the direct result of the diffraction experiment.[10] The refinement process is a mathematical optimization that seeks the best possible atomic model to explain the experimental data, guided by known chemical principles (e.g., expected bond lengths and angles).

Part 2: Data Analysis and Comparison with Alternatives

Since experimental data for 1-Oxa-3-azaspiro[4.4]nonan-2-one is not available, we will analyze the crystallographic data of representative spirocyclic compounds to establish a benchmark for what a researcher might expect. We will consider a spirocyclic β-lactam and an oxaspirocyclic compound.

Comparative Crystallographic Data

The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures and is an essential resource for this type of comparative analysis.[15][16][17]

ParameterComparator 1: A Spirocyclic β-Lactam[18]Comparator 2: An Oxaspiro Compound[19]Expected for 1-Oxa-3-azaspiro[4.4]nonan-2-one
Formula C₁₇H₁₅NO₂SC₁₇H₁₉NO₄C₇H₁₁NO₂
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cCommon centrosymmetric or non-centrosymmetric space group
a (Å) 9.236.26~6-12 Å
b (Å) 11.5114.61~10-16 Å
c (Å) 14.1216.27~12-18 Å
β (°) 97.595.97~90-105° (if monoclinic)
Volume (ų) 14871478~700-1000 ų
Key Structural Feature Strained four-membered β-lactam ring fused at the spiro center.Distorted envelope conformation of the 1,3-dioxane ring.[19]Planar lactam group; likely envelope or twist conformation for the cyclopentane ring.
Structural Insights and Comparison

The analysis of comparator compounds provides critical insights into what can be expected for 1-Oxa-3-azaspiro[4.4]nonan-2-one.

  • Spiro Center: The spirocyclic carbon atom is a key feature, enforcing a rigid, non-planar geometry on the molecule. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a target.

  • Ring Conformation: In Comparator 2, the cyclopentane ring adopts a half-chair or envelope configuration.[19] We can anticipate a similar non-planar conformation for the cyclopentane ring in our target molecule. The five-membered oxazolidinone ring is expected to be relatively planar due to the influence of the C=O double bond and the lone pairs on the adjacent nitrogen and oxygen atoms.

  • Intermolecular Interactions: In the solid state, the presence of the lactam N-H group and the C=O group makes hydrogen bonding a highly probable intermolecular interaction. These interactions will dictate the crystal packing arrangement. For instance, molecules may form hydrogen-bonded chains or dimers.

Diagram of Key Structural Features

Caption: Key structural motifs of the 1-oxa-3-azaspiro[4.4]nonane scaffold.

Conclusion

While the definitive crystal structure of 1-Oxa-3-azaspiro[4.4]nonan-2-one remains to be determined, this guide provides a robust and validated framework for its elucidation. By following the detailed experimental protocol, researchers can successfully grow single crystals, collect high-quality diffraction data, and solve the resulting structure. The comparative analysis with structurally related spirocyclic systems offers a valuable reference point for interpreting the final structure, particularly regarding ring conformations and intermolecular packing motifs. The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, providing a precise blueprint for future design and optimization efforts based on this promising molecular scaffold.

References

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. (2016). Molecules. [Link]

  • Jones, T. A., et al. (1991). Improved methods for building protein models in electron density maps and the location of errors in these models.
  • ResearchGate Discussion. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. [Link]

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Absolute Structure Determination. Retrieved March 7, 2026, from [Link]

  • Berman, H. M., et al. (2000).
  • Das, S., et al. (2021). Rare Crystal Structure of Open Spirolactam Ring along with the Closed-Ring Form of a Rhodamine Derivative: Sensing of Cu2+ Ions from Spinach. ACS Omega. [Link]

  • Holton, T., et al. (2000). TEXTAL: A Pattern Recognition System for Interpreting Electron Density Maps. AAAI Press.
  • Fenn, T. D., et al. (2003). Pictorial Structures for Molecular Modeling: Interpreting Density Maps.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved March 7, 2026, from [Link]

  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved March 7, 2026, from [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics. [Link]

  • Crystallography. (n.d.). Structural resolution. Retrieved March 7, 2026, from [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]

  • ResearchGate Discussion. (2023). How can I obtain good crystals of heterocyclic organic compounds? [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved March 7, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved March 7, 2026, from [Link]

  • Narula, D., et al. (2016). Single crystal X-ray of spirocyclic β-lactam trans-6aa. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 7, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). Special Issue: Heterocyclic Organic Compounds: Crystal Structure and Their Properties. [Link]

  • Hall, S. R., et al. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography.
  • Monteiro, L. S., et al. (2021). Design, synthesis and biological evaluation of spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry.
  • StudySmarter. (n.d.). CCDC – The Cambridge Crystallographic Data Centre. Retrieved March 7, 2026, from [Link]

  • Pietsch, U. (1994). HIGH RESOLUTION X-RAY RECIPROCAL SPACE MAPPING. Acta Physica Polonica A.
  • ResearchGate. (n.d.). General structures of spirocyclic β- and δ-lactams. Retrieved March 7, 2026, from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Modern Chemistry & Chemical Technology.
  • Halab, L., & Lubell, W. D. (2001). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry. [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved March 7, 2026, from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Reciprocal lattice. Retrieved March 7, 2026, from [Link]

  • Open Solid State Notes. (n.d.). X-ray diffraction. Retrieved March 7, 2026, from [Link]

  • University of Technology. (n.d.). Section 2: X-ray Diffraction and Reciprocal Lattice. Retrieved March 7, 2026, from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved March 7, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved March 7, 2026, from [Link]

  • van Smaalen, S., et al. (2025). Refuting 'a new theory for X-ray diffraction' – a reciprocal-space approach. Acta Crystallographica Section A: Foundations and Advances. [Link]

Sources

HPLC method validation for 1-Oxa-3-azaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Validation for 1-Oxa-3-azaspiro[4.4]nonan-2-one

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the novel heterocyclic compound, 1-Oxa-3-azaspiro[4.4]nonan-2-one. Authored for researchers, scientists, and drug development professionals, this document extends beyond a mere procedural outline. It delves into the rationale behind experimental choices, offers a comparative analysis with alternative analytical technologies, and is grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

The Critical Role of a Validated Analytical Method

1-Oxa-3-azaspiro[4.4]nonan-2-one, a unique spirolactam, presents analytical challenges typical of novel nitrogen-containing heterocyclic compounds. Its accurate quantification is paramount for pharmacokinetic studies, stability testing, and quality control of the active pharmaceutical ingredient (API) and its formulated products. A validated analytical method provides irrefutable evidence that the procedure is fit for its intended purpose, delivering reliable, reproducible, and accurate data.[1][2]

This guide will focus on a stability-indicating reversed-phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry, and compare its performance characteristics with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Proposed HPLC Method: A Deep Dive

The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties. For 1-Oxa-3-azaspiro[4.4]nonan-2-one, a C18 stationary phase is selected for its versatility in retaining moderately polar compounds. A buffered mobile phase is employed to ensure consistent peak shape and retention time.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.01M Ammonium Acetate Buffer (pH 6.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (UV)
Injection Volume 10 µL
Run Time 15 minutes

Method Validation: An Imperative for Trustworthiness

The validation of the proposed HPLC method is conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics and the experimental data required to demonstrate fitness for purpose.[3][4][5]

Specificity and Forced Degradation Studies

Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from the matrix, impurities, or degradation products.[5] To establish this, forced degradation studies are indispensable. These studies intentionally stress the drug substance to produce potential degradation products, thereby demonstrating the method's ability to separate the analyte from these degradants.[6][7][8]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mg/mL of 1-Oxa-3-azaspiro[4.4]nonan-2-one in 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 1 mg/mL of 1-Oxa-3-azaspiro[4.4]nonan-2-one in 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 1 mg/mL of 1-Oxa-3-azaspiro[4.4]nonan-2-one in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.

  • Photolytic Degradation: Drug substance exposed to 1.2 million lux hours and 200 watt-hours/m² of UV radiation.

Illustrative Results of Forced Degradation:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%Major degradant peak at RRT 0.85, well-resolved from the main peak.
Base Hydrolysis~25%Two major degradant peaks at RRT 0.70 and 0.92.
Oxidative Degradation~10%A single degradant peak at RRT 1.15.
Thermal Degradation<5%Minor degradation observed.
Photolytic Degradation<2%The compound is relatively stable to light.

The successful separation of the analyte peak from all degradant peaks confirms the stability-indicating nature of the method.

Linearity

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range.[2]

Experimental Protocol:

A series of at least five concentrations of 1-Oxa-3-azaspiro[4.4]nonan-2-one, ranging from 50% to 150% of the target assay concentration (e.g., 5 µg/mL to 15 µg/mL), are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration.

Acceptance Criteria & Illustrative Data:

ParameterResult
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Range 5 - 15 µg/mL
Accuracy

Accuracy is the closeness of the test results to the true value and is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[1]

Experimental Protocol:

The accuracy is evaluated at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a minimum of three replicate preparations for each level.

Acceptance Criteria & Illustrative Data:

Concentration LevelMean Recovery (%)
80%99.5%
100%100.2%
120%99.8%
Overall Mean Recovery 98.0% - 102.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): A minimum of six replicate injections of the 100% test concentration are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.

Acceptance Criteria & Illustrative Data:

Precision LevelRelative Standard Deviation (RSD)
Repeatability ≤ 1.5%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

Determination:

These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Illustrative Data:

ParameterValue
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

Small variations are made to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on system suitability parameters (e.g., peak tailing, resolution, and retention time) is observed.

Acceptance Criteria:

System suitability parameters should remain within the predefined limits for all variations.

Comparative Analysis with Alternative Techniques

While the validated HPLC method is robust and reliable, alternative technologies may offer advantages in specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures, resulting in significantly faster analysis times and improved resolution.

Hypothetical UPLC Method:

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (Gradient elution)

  • Flow Rate: 0.5 mL/min

  • Run Time: 3 minutes

Advantages over HPLC:

  • Speed: Significantly shorter run times, leading to higher sample throughput.

  • Resolution: Sharper and narrower peaks, allowing for better separation of closely eluting impurities.

  • Sensitivity: Increased peak height due to less diffusion, often leading to lower detection limits.

  • Solvent Consumption: Reduced solvent usage, making it a "greener" alternative.

Disadvantages:

  • Cost: Higher initial instrument cost and more expensive columns.

  • Backpressure: High operating pressures can lead to more frequent maintenance.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, GC-MS is a powerful technique. 1-Oxa-3-azaspiro[4.4]nonan-2-one may require derivatization to increase its volatility and thermal stability.[9]

Hypothetical GC-MS Method (with derivatization):

  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injection: Splitless.

  • Temperature Program: Gradient from 100°C to 280°C.

  • Detection: Mass Spectrometry (Electron Ionization).

Advantages over HPLC:

  • Selectivity and Sensitivity: Mass spectrometric detection provides high selectivity and sensitivity, allowing for confident peak identification and trace-level analysis.

  • Structural Information: MS provides valuable structural information about the analyte and any unknown impurities or degradants.

Disadvantages:

  • Derivatization: The need for derivatization adds an extra step to sample preparation, which can be time-consuming and a source of error.

  • Analyte Suitability: Not suitable for non-volatile or thermally labile compounds.

  • Complexity: Requires more specialized operator expertise.

Comparative Summary of Analytical Techniques:

ParameterHPLCUPLCGC-MS (with Derivatization)
Speed ModerateVery FastSlow to Moderate (due to derivatization)
Resolution GoodExcellentExcellent
Sensitivity GoodVery GoodExcellent
Sample Preparation SimpleSimpleComplex (requires derivatization)
Cost (Instrument) ModerateHighHigh
Cost (Consumables) LowHighModerate
Versatility HighHighModerate (limited to volatile/derivatizable compounds)

Visualizing the Workflow and Decision-Making Process

To further clarify the processes described, the following diagrams illustrate the HPLC method validation workflow and a decision tree for selecting the most appropriate analytical technique.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase start Define Analytical Method Requirements protocol Develop Validation Protocol (ICH Q2(R1)) start->protocol specificity Specificity & Forced Degradation Studies protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end Method Approved for Routine Use report->end

Caption: HPLC Method Validation Workflow based on ICH Q2(R1) guidelines.

Method_Selection_Decision_Tree cluster_questions cluster_methods start Start: Need to Analyze 1-Oxa-3-azaspiro[4.4]nonan-2-one q1 High Sample Throughput Needed? start->q1 q2 Need for Structural Elucidation of Unknowns? q1->q2 No uplc Choose UPLC q1->uplc Yes q3 Is the Analyte Volatile/Derivatizable? q2->q3 Yes hplc Choose HPLC q2->hplc No q3->hplc No gcms Choose GC-MS q3->gcms Yes

Sources

Spiro vs. Non-Spiro Oxazolidinones: A Comprehensive Guide to Reactivity, Stereocontrol, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazolidinones are a privileged class of five-membered heterocycles that serve dual roles in modern chemistry: as potent antimicrobial agents (e.g., Linezolid) and as highly effective chiral auxiliaries (e.g., Evans auxiliaries)[1]. While traditional non-spiro oxazolidinones rely on bulky, freely rotating substituents to dictate reactivity, the integration of a spirocyclic fusion—where a secondary ring shares a single carbon atom with the oxazolidinone core—fundamentally alters the molecule's 3D architecture[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles, transition state dynamics, and biological efficacy of spiro versus non-spiro oxazolidinones, supported by self-validating experimental protocols.

Mechanistic Foundations: Conformational Locking and the Thorpe-Ingold Effect

The primary divergence in reactivity between spiro and non-spiro oxazolidinones stems from conformational rigidity. In non-spiro variants, steric bulk (such as an isopropyl or benzyl group at C4) provides facial shielding, but the C-C and C-N bonds retain rotational degrees of freedom.

Conversely, spiro-oxazolidinones benefit from the . The fusion of a secondary ring at C4 or C5 compresses the internal bond angles, thermodynamically favoring ring closure during synthesis and creating an orthogonal, locked conformation[3]. This rigidity eliminates the entropic penalty associated with bond rotation, ensuring that nucleophilic attack or target binding occurs through a highly predictable trajectory[2].

TS_Competition Base Oxazolidinone Core Spiro Spiro-Fused (Orthogonal Constraint) Base->Spiro Thorpe-Ingold Compression NonSpiro Non-Spiro (Planar Flexibility) Base->NonSpiro Standard Substitution TS_Spiro Spiro Transition State (High Facial Selectivity) Spiro->TS_Spiro Steric Shielding NonSpiro->TS_Spiro Minor Pathway TS_Planar Planar Transition State (Moderate Facial Selectivity) NonSpiro->TS_Planar Rotational Freedom

Fig 1: Mechanistic divergence in transition state geometries between spiro and non-spiro variants.

Comparative Reactivity in Asymmetric Synthesis

When utilized as chiral auxiliaries or catalysts, the structural rigidity of spiro-oxazolidinones translates to superior stereocontrol. In dioxirane-mediated asymmetric epoxidations of styrenes, the electronic nature of the spiro ring heavily influences the competition between spiro and planar transition states[4].

Non-spiro carbocyclic oxazolidinones often favor a planar transition state due to attractive interactions between the substrate and the auxiliary, leading to moderate enantioselectivity[4]. However, spiro-oxazolidinones force the reaction through a spiro transition state. The orthogonal ring physically blocks the alternative trajectory, drastically amplifying facial selectivity and yielding high enantiomeric excess ()[4].

Table 1: Asymmetric Epoxidation of Styrenes (Catalyst Comparison)
Catalyst TypeStructural ConformationTransition State BiasEnantiomeric Excess (ee %)Yield (%)
Non-Spiro Oxazolidinone Planar / FlexiblePlanar > Spiro39% (S,S)85%
Spiro-Oxazolidinone Orthogonal / LockedSpiro > Planar89–93% (R,R)92%

(Data synthesized from comparative epoxidation studies[4])

Pharmacokinetic & Biological Reactivity

In medicinal chemistry, oxazolidinones like Linezolid inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[5]. While Linezolid is highly effective, its non-spiro nature leaves it susceptible to resistance mechanisms and metabolic degradation[6].

Introducing a spirocyclic constraint drastically improves the pharmacokinetic profile. Matched pair studies indicate that rigid spiro moieties enhance target engagement due to optimized geometry and improved binding kinetics[2]. For example, spiro-oxazolidinone derivatives have shown comparable or superior efficacy to Linezolid, maintaining activity against multidrug-resistant (MDR) strains by bypassing efflux pumps[1]. Furthermore, spiro-oxazolidinones have been successfully deployed as highly selective aldose reductase (ARL2) inhibitors, demonstrating the versatility of the locked scaffold[1].

Table 2: Biological Efficacy (Antibacterial & Enzyme Inhibition)
Compound ClassPrimary TargetBinding ConformationMIC / IC50Resistance Profile
Linezolid (Non-Spiro) 50S RibosomeFlexibleMIC: 1–2 μg/mLSusceptible to cfr mutation
Spiro-Oxazolidinone 50S Ribosome / PBPsRigidifiedMIC: 0.25–1 μg/mLRetains activity in MDR strains
Spiro-Derivative (102) Aldose ReductaseLockedIC50: 0.58 μMHigh target selectivity

(Data aggregated from medicinal chemistry scaffold reviews[1],[5],[2])

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the reactivity of these systems, researchers must employ robust, self-validating experimental designs. Below are two standardized protocols for synthesizing and kinetically profiling spiro vs. non-spiro oxazolidinones.

Protocol 1: Transition-Metal-Free Synthesis of Spiro-Oxazolidines

This [3+2] annulation workflow provides a scalable route to spiro-oxazolidines without the confounding variables of transition-metal catalysts, ensuring that observed reactivity is purely substrate-driven[7].

Protocol S1 1. Imine/Azadiene Preparation S2 2. [3+2] Annulation with Haloalcohols S1->S2 S3 3. Base-Promoted Spiro-Cyclization S2->S3 S4 4. HPLC/NMR Validation S3->S4

Fig 2: Self-validating transition-metal-free workflow for spiro-oxazolidine synthesis.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the azadiene (1.0 mmol) and the selected haloalcohol (1.2 mmol) in 5 mL of a polar aprotic solvent (e.g., THF).

  • Base-Promoted Addition: Introduce an inorganic base (K₂CO₃, 2.0 equiv). The base abstracts the alcoholic proton, generating an oxoanion that attacks the imine via direct 1,2-addition[7].

  • Spiro-Cyclization: Stir the mixture at ambient temperature for 3 hours. The intermediate undergoes an intramolecular displacement of the halide, sealing the spiro ring[7].

  • Validation: Quench the reaction with saturated NH₄Cl, extract with EtOAc, and monitor the conversion via HPLC.

Protocol 2: Kinetic Cleavage Assay of N-Acyl Auxiliaries

A critical metric of an oxazolidinone's utility as a chiral auxiliary is the ease of its removal. This protocol compares the hydrolytic stability of spiro vs. non-spiro N-acyl auxiliaries.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 0.1 M solution of the N-acyl oxazolidinone and an internal standard (biphenyl) in a 3:1 mixture of THF/H₂O.

  • Hydrolysis Initiation: Cool the reaction to 0 °C. Add LiOH (1.5 equiv) and 30% H₂O₂ (3.0 equiv).

    • Causality Note: Hydroxide alone can indiscriminately attack the endocyclic carbonyl, destroying the auxiliary. The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻), which is highly nucleophilic due to the alpha-effect and selectively cleaves the exocyclic imide carbonyl, allowing for quantitative auxiliary recovery[8].

  • Kinetic Sampling: Withdraw 50 μL aliquots at 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 1.5 M Na₂SO₃ to reduce residual peroxide and halt the reaction[8].

  • Quantification: Analyze the aliquots via RP-HPLC. Plot the disappearance of the starting material relative to the internal standard to calculate the pseudo-first-order rate constant (

    
    ). Spiro variants typically exhibit altered cleavage rates due to the steric shielding of the exocyclic carbonyl.
    

References

  • Shi et al. "Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Stevens et al. "Randomized Comparison of Linezolid (PNU-100766) versus Oxacillin-Dicloxacillin for Treatment of Complicated Skin and Soft Tissue Infections." Antimicrobial Agents and Chemotherapy.[Link]

  • Rapposelli et al. "Oxazolidinones as versatile scaffolds in medicinal chemistry." RSC Advances.[Link]

  • Kumar et al. "Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols." RSC Advances.[Link]

  • Williams College Chemistry Dept. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment." Journal of Chemical Education.[Link]

  • Wang et al. "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." RSC Advances.[Link]

Sources

A Comparative Guide to the Biological Profile of Spirocyclic Compounds: Evaluating 1-Oxa-3-azaspiro[4.4]nonan-2-one and its Analogs as Potential CNS Modulators

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the exploration of novel scaffolds is paramount in the quest for new therapeutics. The spirocyclic system, with its inherent three-dimensionality and conformational rigidity, presents a compelling architectural motif for engaging biological targets with high specificity. This guide provides a comparative analysis of the biological data available for derivatives of the 2-azaspiro[4.4]nonane core, which are structurally analogous to 1-Oxa-3-azaspiro[4.4]nonan-2-one. Due to the limited publicly available biological assay data for 1-Oxa-3-azaspiro[4.4]nonan-2-one itself, this guide will leverage data from its close structural relatives to provide a predictive and comparative framework for its potential biological activities, particularly focusing on anticonvulsant properties.

The central hypothesis is that the spirocyclic core of these molecules provides a rigid framework that can be decorated with various substituents to modulate their interaction with central nervous system (CNS) targets, such as GABA transporters. Disturbances in GABAergic signaling are implicated in a multitude of neurological and psychiatric conditions, including epilepsy, anxiety, and mood disorders.[1] Therefore, compounds that can modulate this system are of significant therapeutic interest.

Comparative Analysis of Anticonvulsant Activity

The most relevant and available biological data for compounds structurally related to 1-Oxa-3-azaspiro[4.4]nonan-2-one lies in the domain of anticonvulsant activity. Specifically, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and evaluated in preclinical models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preliminary screens for anticonvulsant drugs. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

The data presented below summarizes the in vivo anticonvulsant activity of several N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione in mice. The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is a key metric for potency.

CompoundRing SystemSubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione2-azaspiro[4.4]nonaneH>300Not Reported[2]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione2-azaspiro[4.4]nonane2,4-dichloro100 (mice), 30 (rats)>300[3]
N-[(4-bromophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione2-azaspiro[4.4]nonane4-bromo>300>300[3]
N-phenylamino-2-azaspiro[4.5]decane-1,3-dione2-azaspiro[4.5]decaneH>300Not Reported[2]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione2-azaspiro[4.5]decane2,4-dichloro>300>300[3]
N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione2-azaspiro[4.5]decane4-bromo>300>300[3]

From this data, it is evident that the nature of the substituent on the phenylamino moiety and the size of the spirocyclic ring system significantly influence anticonvulsant activity. The 2,4-dichlorophenyl derivative of the 2-azaspiro[4.4]nonane system showed the most promising activity in the MES test, suggesting potential efficacy against generalized tonic-clonic seizures.[3] The smaller cyclopentane spiro-ring system appears to be more favorable for activity compared to the cyclohexane system in this series.[2][3]

Broader Context: GABA Uptake Inhibition

While direct mechanistic studies on the aforementioned spiro compounds are limited, their structural features suggest a potential interaction with GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1][4] Inhibition of GATs increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission, which is a clinically validated mechanism for controlling seizures.[5][6]

Several classes of compounds have been identified as GABA uptake inhibitors, with some showing selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).[1][7] The table below provides a comparison of the in vitro potency of some well-characterized GABA uptake inhibitors.

CompoundTarget(s)IC50 (µM)Assay SystemReference
NNC 05-2090GATs4.4 ± 0.8Rat cerebral cortex synaptosomes[8]
NNC 05-2045GATs12 ± 2Rat cerebral cortex synaptosomes[8]
TiagabineGAT-1Marketed Drug-[4][9]
GuvacineGATs--[4][10]
(R)-Nipecotic acidGATs--[4][10]

The IC50 values represent the concentration of the inhibitor required to block 50% of GABA uptake. Lower IC50 values indicate higher potency. The data for NNC 05-2090 and NNC 05-2045 demonstrate their ability to inhibit GABA uptake in the low micromolar range.[8]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

This protocol is a standard method for inducing generalized tonic-clonic seizures and evaluating the efficacy of potential anticonvulsant compounds.[11]

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizures: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The percentage of animals protected from seizures at each dose is determined, and the median effective dose (ED50) is calculated using probit analysis.

MES_Workflow cluster_pre Pre-treatment cluster_treatment Treatment cluster_seizure Seizure Induction cluster_observation Observation & Analysis Animal_Model Select Male Swiss Albino Mice Compound_Prep Prepare Test Compound and Vehicle Control Administration Administer Compound (i.p. or p.o.) Compound_Prep->Administration Stimulation Apply Electrical Stimulus via Corneal Electrodes Administration->Stimulation Observation Observe for Hind Limb Tonic Extension Stimulation->Observation Analysis Calculate ED50 Observation->Analysis

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

In Vitro [³H]GABA Uptake Assay

This assay is a fundamental method to determine the ability of a compound to inhibit GABA transporters.[1][12]

Methodology:

  • Preparation of Synaptosomes or Cells: Synaptosomes can be prepared from rodent cerebral cortex, or cell lines stably expressing specific GAT subtypes (e.g., HEK-293 cells) can be used.[7]

  • Incubation: The synaptosomes or cells are incubated in a buffer solution containing the test compound at various concentrations.

  • Addition of [³H]GABA: A known concentration of radiolabeled GABA ([³H]GABA) is added to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 3 minutes), the uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: The amount of radioactivity trapped inside the synaptosomes or cells is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]GABA uptake at each concentration of the test compound is calculated relative to a control (no inhibitor) and a blank (uptake in the presence of a saturating concentration of a known GAT inhibitor). The IC50 value is determined by non-linear regression analysis.

GABA_Uptake_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quantification cluster_analysis Data Analysis Tissue_Prep Prepare Synaptosomes or GAT-expressing Cells Pre_incubation Incubate Preparations with Test Compound Tissue_Prep->Pre_incubation Compound_Prep Prepare Test Compound Solutions Compound_Prep->Pre_incubation Add_GABA Add [³H]GABA Pre_incubation->Add_GABA Filtration Rapid Filtration and Washing Add_GABA->Filtration Scintillation Quantify Radioactivity Filtration->Scintillation Analysis Calculate % Inhibition and IC50 Scintillation->Analysis

Caption: Workflow for the in vitro [³H]GABA uptake assay.

Signaling Pathway Context: Enhancing GABAergic Neurotransmission

The therapeutic rationale for targeting GABA uptake is to enhance the inhibitory tone in the CNS. The following diagram illustrates the key components of a GABAergic synapse and the site of action for GABA uptake inhibitors.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake by GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binds to Cl_channel Cl- Channel GABA_A_R->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to GAT_Inhibitor GABA Uptake Inhibitor GAT_Inhibitor->GAT1_pre Blocks

Caption: Simplified GABAergic synapse showing the action of a GABA uptake inhibitor.

Conclusion and Future Directions

The available data on 2-azaspiro[4.4]nonane derivatives strongly suggest that this spirocyclic scaffold is a promising starting point for the development of novel anticonvulsant agents. The observed activity is likely mediated, at least in part, by the modulation of GABAergic neurotransmission. While direct biological assay results for 1-Oxa-3-azaspiro[4.4]nonan-2-one are currently unavailable, its structural similarity to the active 2-azaspiro[4.4]nonane series warrants its investigation.

Future research should focus on the synthesis and biological evaluation of 1-Oxa-3-azaspiro[4.4]nonan-2-one and its derivatives in both in vivo anticonvulsant models and in vitro GABA uptake assays. Determining the structure-activity relationships, including the impact of the oxazolidinone ring and various substituents, will be crucial for optimizing the potency and selectivity of this chemical series. Such studies will not only elucidate the therapeutic potential of this novel scaffold but also contribute to a deeper understanding of the structural requirements for interacting with key CNS targets.

References

  • Dalby, N. O., & Thomsen, C. (1998). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Epilepsy Research, 30(3), 187-195. [Link]

  • Karak, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]

  • Conti, P., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Bioorganic & Medicinal Chemistry, 13(6), 2887-2898. [Link]

  • Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31(3), 105-121. [Link]

  • Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Molecules, 28(23), 7858. [Link]

  • Falch, E., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1243-1257. [Link]

  • Schousboe, A., et al. (1983). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Neurochemistry, 40(1), 260-266. [Link]

  • Al-Harrasi, A., et al. (2018). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ChemistrySelect, 3(31), 8963-8966. [Link]

  • Więckowska, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(16), 12042-12061. [Link]

  • Hariharan, P., et al. (2026). Structural basis for selective inhibition of human GABA transporter GAT3. Nature Communications, 17(1), 1-12. [Link]

  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane. BenchChem.
  • Sarup, A., et al. (2005). Substrate-related GABA uptake inhibitors. Advances in Pharmacology, 52, 169-197. [Link]

  • Sałat, K., et al. (2012). Synthesis and pharmacological properties of new GABA uptake inhibitors. Pharmacological Reports, 64(5), 1104-1115. [Link]

  • Obniska, J., & Kamiński, K. (2005). Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones. Acta Poloniae Pharmaceutica, 62(2), 115-120. [Link]

  • Obniska, J., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. Bioorganic & Medicinal Chemistry, 16(2), 884-892. [Link]

  • Obniska, J., et al. (2003). Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2‐yl) Derivatives of 2‐Azaspiro[4.4]nonane and [4.5]decane‐1,3‐dione. Part II. Archiv der Pharmazie, 336(5), 227-234. [Link]

  • BenchChem. (2025). Biological evaluation of 2-Oxa-7-azaspiro[4.
  • Kumar, A., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega. [Link]

  • Al-Harrasi, A., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15(1), 1-10. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • PubChemLite. (n.d.). 1-oxa-3-azaspiro[4.4]nonan-2-one. Retrieved from [Link]

  • Chemspace. (n.d.). 1-oxa-3-azaspiro[4.4]nonan-2-one. Retrieved from [Link]

  • Cossy, J., & de Fouchécour, F. (2015). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. European Journal of Organic Chemistry, 2015(26), 5731-5744. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. [Link]

  • Głowacka, E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. [Link]

  • Taylor, C. P., et al. (1995). Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin. Epilepsy Research, 21(3), 235-242. [Link]

  • Olsen, R. W., et al. (1979). The effects of convulsant and anticonvulsant drugs on the release of radiolabeled GABA, glutamate, noradrenaline, serotonin and acetylcholine from rat cortical slices. Brain Research, 177(2), 345-355. [Link]

  • Gonsalves, S. F., & Gallager, D. W. (1987). Anticonvulsant activity of the glial GABA uptake inhibitor, THAO, in chemical seizures. European Journal of Pharmacology, 144(1), 117-120. [Link]

  • Czuczwar, S. J., & Turski, W. A. (2000). [The role of gamma-aminobutyric acid in the mechanism of action of anticonvulsant drugs]. Przeglad Lekarski, 57(1), 27-31. [Link]

Sources

Navigating Purity Analysis for 1-Oxa-3-azaspiro[4.4]nonan-2-one: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel scaffolds like 1-Oxa-3-azaspiro[4.4]nonan-2-one, a compound of interest in medicinal chemistry, establishing robust purity analysis standards is a critical yet often unchartered endeavor. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 1-Oxa-3-azaspiro[4.4]nonan-2-one, offering researchers, scientists, and drug development professionals a framework for ensuring the integrity of their chemical entities.

While specific pharmacopeial monographs for 1-Oxa-3-azaspiro[4.4]nonan-2-one are not yet established, a comprehensive purity assessment can be constructed by leveraging orthogonal analytical techniques and adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A for new drug substances.[1][2] This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity profiling of this spirocyclic oxazolidinone.

The Analytical Imperative: A Multi-Detector Approach

A single analytical method is seldom sufficient to declare a compound "pure." Each technique offers a unique lens through which to view the sample, and their combined data provide a more complete and trustworthy purity profile. The choice of methods should be guided by the physicochemical properties of 1-Oxa-3-azaspiro[4.4]nonan-2-one and the potential impurities arising from its synthetic route.

Comparative Analysis of Core Purity Determination Techniques

The following table summarizes the primary analytical techniques and their specific applications in the purity analysis of 1-Oxa-3-azaspiro[4.4]nonan-2-one.

Analytical TechniquePrimary ApplicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Quantification of organic impurities, determination of chiral purity.[3]High resolution and sensitivity for non-volatile and thermally labile compounds.[4] Well-established for purity assessment in the pharmaceutical industry.[5]Requires a suitable chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography (GC) Analysis of volatile and semi-volatile impurities, including residual solvents.[6]Excellent for separating volatile compounds.[7][8] High sensitivity with appropriate detectors (e.g., FID, MS).Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination without the need for a specific reference standard of the analyte.[9] Structural confirmation.Provides an absolute measure of purity.[10] Highly specific and can identify unknown impurities through structural elucidation.[11]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.[9]
Mass Spectrometry (MS) Identification and structural elucidation of impurities.[12][13] Trace-level impurity detection.High sensitivity and specificity.[14] Provides molecular weight information, which is crucial for impurity identification.[15]Primarily a qualitative tool unless coupled with a quantitative technique like LC or GC. Ionization efficiency can vary between compounds.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and the impurity profile of the sample.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

The causality behind choosing HPLC as the primary tool for organic impurity profiling lies in its versatility and high resolving power for a wide range of organic molecules.[16] For a compound like 1-Oxa-3-azaspiro[4.4]nonan-2-one, which possesses a chromophore, UV detection is a straightforward and robust method for quantification.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation SamplePrep Accurately weigh ~10 mg of sample Dissolve in 10 mL of Diluent Injection Inject sample onto HPLC system SamplePrep->Injection 1 mg/mL solution MobilePhase Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) Prepare Mobile Phase B (e.g., Acetonitrile) MobilePhase->Injection Separation Gradient Elution on a C18 column Injection->Separation Detection UV Detection at an appropriate wavelength (e.g., 210 nm) Separation->Detection Integration Integrate all peaks in the chromatogram Detection->Integration Calculation Calculate Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100 Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[17]

Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a more specific wavelength if the impurity profile is known)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Purity Calculation: The purity is calculated using the area percent method.[4] This self-validating system assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.

Gas Chromatography (GC) for Residual Solvent Analysis

The rationale for using GC is its specificity and sensitivity for volatile organic compounds, which are common residual solvents from the synthesis and purification processes.[6] A headspace autosampler is employed to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-FID Analysis cluster_data Data Processing & Quantification SamplePrep Accurately weigh ~100 mg of sample Place in a headspace vial with a suitable solvent (e.g., DMSO) Incubation Incubate vial at elevated temperature (e.g., 80 °C) SamplePrep->Incubation Injection Inject headspace vapor onto GC column Incubation->Injection Separation Temperature-programmed separation on a suitable capillary column Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Identification Identify solvent peaks by retention time comparison to standards Detection->Identification Quantification Quantify using an external or internal standard method Identification->Quantification

Caption: Workflow for GC Residual Solvent Analysis.

Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

GC Conditions (Starting Point):

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Oven Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Headspace Vial Temperature: 80 °C

  • Vial Pressurization Time: 1 minute

  • Loop Fill Time: 0.1 minutes

  • Injection Time: 1 minute

Quantification: Quantification should be performed using a standard addition or external standard calibration with certified reference materials of the expected residual solvents.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct measurement of the molar concentration of a substance, and thus its purity, by comparing the integral of a specific analyte resonance to the integral of a certified internal standard of known purity and concentration.[18][19] This technique is inherently self-validating when performed under appropriate experimental conditions.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Purity Calculation Weighing Accurately weigh sample and internal standard (e.g., maleic anhydride) Dissolution Dissolve in a known volume of deuterated solvent (e.g., DMSO-d6) Weighing->Dissolution Acquisition Acquire 1H NMR spectrum with optimized parameters for quantification (long relaxation delay) Dissolution->Acquisition Processing Phase and baseline correct the spectrum Acquisition->Processing Integration Integrate non-overlapping signals of the analyte and the internal standard Processing->Integration Calculation Calculate purity based on integral values, molecular weights, and masses Integration->Calculation

Caption: Workflow for qNMR Purity Analysis.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher) with a high-precision probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A high-purity (>99.5%), stable, non-volatile solid with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. This is a critical parameter for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>250:1) for the signals being integrated.

Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

LC-MS for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities.[12][15] The high-resolution mass data allows for the determination of the elemental composition of an impurity, which is a significant step in its structural elucidation.

Methodology: An HPLC method similar to the one described for purity analysis can be used, but with a volatile mobile phase (e.g., formic acid instead of non-volatile buffers). The eluent from the HPLC is directed into the mass spectrometer.

Data Analysis:

  • Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the impurity.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to fragment the impurity ion, providing structural information.

  • Database Searching: The accurate mass and fragmentation data can be used to search chemical databases for potential structures.

Alternative Scaffolds and Comparative Performance

While 1-Oxa-3-azaspiro[4.4]nonan-2-one presents a unique scaffold, other spirocyclic and oxazolidinone-containing structures are utilized in drug discovery. For instance, azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives have shown promise as modulators of central nervous system targets.[3] The purity analysis standards outlined in this guide are broadly applicable to these related structures, with adjustments to the specific chromatographic and spectroscopic conditions. The choice of scaffold in a drug discovery program is often driven by factors such as synthetic accessibility, patentability, and biological activity, with purity being a constant and non-negotiable requirement for all candidates.

Conclusion: A Framework for Quality

Establishing purity analysis standards for a novel compound like 1-Oxa-3-azaspiro[4.4]nonan-2-one requires a scientifically sound, multi-faceted approach. By combining the strengths of HPLC, GC, qNMR, and MS, researchers can build a comprehensive and reliable purity profile. The protocols and comparative data presented in this guide offer a robust framework for drug development professionals to ensure the quality and integrity of their chemical entities, ultimately contributing to the development of safer and more effective medicines.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Journal of Proteome Research. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative 1H NMR spectroscopy. Retrieved from [Link]

  • SynThink. (n.d.). Non-Pharmacopeial Reference Standards for Accurate Pharma Testing. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • University of Manchester. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • International Council for Harmonisation. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2021, July 12). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from [Link]

  • International Journal of Medical Toxicology and Legal Medicine. (n.d.). Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved from [Link]

  • Veeprho. (2023, August 23). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Retrieved from [Link]

  • PubMed. (2023, June 28). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Retrieved from [Link]

  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 1. Retrieved from [Link]

  • ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009, January 2). Revision of Purity Criteria for Tested Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High Information Spectroscopic Detection Techniques for Gas Chromatography. Retrieved from [Link]

  • Chromatography Online. (2025, December 23). HPLC–MS Characterization of 99.5% Pure Compounds Using Miniaturized Mass Detector. Retrieved from [Link]

  • LCGC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

Sources

Pharmacokinetic Comparison of Spiro[4.4]nonan-2-one Derivatives vs. Traditional Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Drug Design

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm shift in modern medicinal chemistry. Spiro[4.4]nonan-2-one derivatives represent a privileged class of rigid bicyclic systems that enforce an orthogonal conformational geometry. This structural constraint significantly alters the physicochemical and pharmacokinetic (PK) profile of the molecule compared to traditional planar alternatives, making them highly valuable in drug development workflows[1].

This guide provides an objective, data-driven comparison of spiro[4.4]nonan-2-one derivatives against alternative scaffolds, detailing the mechanistic causality behind their superior pharmacokinetic performance.

Mechanistic Causality: The Pharmacokinetic Advantage of the Spiro Core

To understand why spiro[4.4]nonan-2-one derivatives outperform traditional planar molecules in in vivo settings, we must analyze the physical chemistry dictated by their unique architecture:

A. High Fsp3 Character and Aqueous Solubility

The fraction of sp3-hybridized carbons (Fsp3) is a critical metric correlated with clinical success. Spirocyclic systems inherently possess high Fsp3 character, which disrupts the planar


 stacking that often leads to poor aqueous solubility in aromatic analogs[2]. Enhanced solubility directly translates to improved gastrointestinal dissolution, a prerequisite for high oral bioavailability.
B. The Orthogonal Constraint and Metabolic Shielding

In spiro[4.4]nonane systems, the central spiro carbon (C5) forces the two five-membered rings into mutually perpendicular planes. In the context of Cytochrome P450 (CYP450) metabolism, this is not merely a structural curiosity—it is a pharmacokinetic asset. The "distal" ring acts as a permanent steric shield[1]. This fixed geometric barrier restricts the trajectory of enzymatic attack, actively blocking oxidation sites that would be highly vulnerable in a planar system. This "cup effect" reduces the intrinsic clearance (


) and prolongs the molecule's half-life.
C. Lipophilicity and Volume of Distribution ( )

Compared to larger spiro[4.5]decane or spiro[5.5]undecane systems, the spiro[4.4]nonane core has a lower molecular weight and optimized lipophilicity. This prevents excessive partitioning into deep lipophilic tissue compartments, ensuring a balanced volume of distribution (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) while maintaining robust target engagement—a property successfully leveraged in the development of novel autotaxin inhibitors and CXCR4 antagonists.

Comparative Pharmacokinetic Data

The following table summarizes the quantitative pharmacokinetic parameters of a representative Spiro[4.4]nonan-2-one derivative compared to a larger spirocyclic analog and a planar aromatic equivalent. Data reflects standard preclinical rat models (IV: 1 mg/kg, PO: 10 mg/kg).

Pharmacokinetic ParameterCompound A: Spiro[4.4]nonan-2-one DerivativeCompound B: Spiro[4.5]decane DerivativeCompound C: Planar Benzofuran-2-one Analogue
Fsp3 Fraction 0.650.680.25
Aqueous Solubility (µg/mL) > 150.085.4< 10.0
Rat IV Clearance (

) (mL/min/kg)
12.518.245.0
Half-life (

) (h)
4.23.51.1
Oral Bioavailability (%F) 68%45%12%
Volume of Distribution (

) (L/kg)
1.82.60.9

Observation: The Spiro[4.4]nonan-2-one derivative (Compound A) achieves the optimal balance of low clearance and high bioavailability, driven by its steric shielding and favorable Fsp3-mediated solubility.

Experimental Protocol: Self-Validating In Vivo PK Profiling

To accurately capture the pharmacokinetic advantages of spiro[4.4]nonan-2-one derivatives, a rigorous, self-validating in vivo protocol must be employed. The following methodology ensures that formulation artifacts do not confound the intrinsic PK properties.

Step 1: Formulation Preparation

  • Action: Formulate the spiro[4.4]nonan-2-one derivative in 5% DMSO / 10% Solutol HS 15 / 85% Saline.

  • Causality: While the spiro core improves intrinsic solubility, this specific co-solvent/surfactant system ensures complete molecular dispersion for IV dosing without inducing vehicle-mediated toxicity or precipitation upon injection into the bloodstream.

Step 2: Dosing Strategy

  • Action: Administer via Intravenous (IV) bolus at 1 mg/kg and Per Os (PO) oral gavage at 10 mg/kg in fasted Sprague-Dawley rats.

  • Causality: Utilizing a 1:10 IV-to-PO ratio provides a dynamic range sufficient to calculate absolute bioavailability (%F) while preventing saturation of first-pass metabolic enzymes.

Step 3: Serial Blood Sampling

  • Action: Collect 200 µL blood samples via jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C.

  • Causality: The dense early timepoints accurately capture the distribution phase (Alpha phase), while the 24-hour timepoint ensures accurate calculation of the terminal elimination half-life (Beta phase) for these metabolically shielded spiro compounds.

Step 4: Sample Quenching and Extraction

  • Action: Perform protein precipitation by adding 3 volumes (150 µL) of cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to 50 µL of plasma. Vortex and centrifuge at 14,000 rpm.

  • Causality: Cold acetonitrile immediately denatures plasma esterases and rapidly extracts the spirocyclic analyte, ensuring ex vivo stability prior to LC-MS/MS injection.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides the high specificity required to differentiate the parent spiro compound from its circulating phase I metabolites.

Visualization: Pharmacokinetic Screening Workflow

The following diagram outlines the standardized critical path for evaluating the ADME-PK properties of newly synthesized spirocyclic derivatives.

PK_Workflow Synth Spiro[4.4]nonan-2-one Derivative Synthesis InVitro In Vitro Microsomal Stability Assay (HLM/RLM) Synth->InVitro CYP CYP450 Inhibition & Phenotyping Synth->CYP InVivo In Vivo Rat PK (IV & PO Dosing) InVitro->InVivo High Stability CYP->InVivo Low Inhibition LCMS Bioanalytical LC-MS/MS Quantification InVivo->LCMS Data PK Parameter Calculation (Clearance, Half-life, Bioavailability) LCMS->Data

Figure 1: Standardized pharmacokinetic screening workflow for spirocyclic derivatives.

References

  • Benchchem. "An In-Depth Technical Guide to Spiro[4.4]nonan-1-one". 3

  • MDPI. "New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character". 2

  • Benchchem. "Spiro[4.4]non-3-en-2-one". 1

  • European Patent Office. "NOVEL COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS THEREOF FOR THE TREATMENT OF INFLAMMATORY DISORDERS". 4

Sources

Safety Operating Guide

1-Oxa-3-azaspiro[4.4]nonan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized organic building blocks require more than just a superficial reading of a Safety Data Sheet (SDS). As an Application Scientist, I frequently observe that laboratory incidents involving novel spirocyclic compounds stem from a misunderstanding of their underlying reactivity.

This guide provides researchers, scientists, and drug development professionals with authoritative, step-by-step operational and disposal protocols for 1-Oxa-3-azaspiro[4.4]nonan-2-one , ensuring both laboratory safety and strict environmental compliance.

Chemical Profile & Quantitative Data

Before implementing disposal protocols, it is critical to understand the physical and structural parameters of the target compound.

PropertyValue
Chemical Name 1-Oxa-3-azaspiro[4.4]nonan-2-one
CAS Number 19684-59-4
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Structural Class Spirocyclic Oxazolidinone / Cyclic Carbamate
Topological Polar Surface Area 38.3 Ų

Data sourced from1.

Mechanistic Causality: The "Why" Behind the Protocol

Safety protocols must be self-validating systems grounded in chemical logic. 1-Oxa-3-azaspiro[4.4]nonan-2-one features a spiro-fused oxazolidinone ring system. Oxazolidinones are cyclic carbamates. While generally stable under neutral conditions, cyclic carbamates are highly susceptible to hydrolysis when exposed to strong aqueous acids or bases.

The Hazard Mechanism: In the presence of strong bases (e.g., NaOH, KOH) or strong acids, the carbamate linkage can hydrolyze, leading to the formation of an amino alcohol and the evolution of carbon dioxide (CO₂) gas. If this reaction occurs inside a sealed hazardous waste carboy, the resulting pressure buildup can lead to catastrophic container rupture. Therefore, as supported by 2, it is imperative to strictly segregate this compound from strong oxidizers, acids, and bases in the waste stream.

Operational Handling & Spill Management Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Response Methodology:

  • Assessment & Evacuation: Assess the spill volume. For quantities >50g, evacuate the immediate vicinity and notify Environmental Health and Safety (EHS).

  • PPE Donning: Equip standard PPE: chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Containment: Surround the solid or dissolved spill with an inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools to sweep the absorbed mixture. Place the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination & Validation: Wash the spill area with a mild detergent and water. Validation Step: Swab the area and check the pH of the rinsate to ensure it is neutral (pH 6-8) before transferring it to the aqueous hazardous waste stream.

SpillWorkflow Start Spill Detected Assess Assess Volume & Toxicity Start->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealed Container Contain->Collect Label Label as Hazardous Waste Collect->Label Dispose Transfer to SAA Label->Dispose

Workflow for the operational spill management and disposal of spiro-oxazolidinones.

Waste Segregation & Disposal Pathways

Proper identification and segregation of chemical waste are the foundational steps for safe disposal, aligning with 3.

Step-by-Step Disposal Methodology:

  • Categorization: Determine the state of the waste (solid consumable, aqueous solution, or organic solvent mixture).

  • Segregation & Neutralization:

    • Solid Waste: Place contaminated consumables (pipette tips, Kimwipes, empty vials) into a designated solid hazardous waste bin lined with a compatible poly bag.

    • Organic Solutions: If dissolved in organic solvents (e.g., DCM, EtOAc), dispose of in the "Non-Halogenated" or "Halogenated" organic waste carboy, depending on the solvent. Ensure the carboy does not contain strong acids/bases.

    • Aqueous Solutions:Validation Step: Neutralize the solution to pH 6-8 using dilute buffer before transferring to the aqueous waste stream. This prevents unintended carbamate hydrolysis and gas evolution.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write "1-Oxa-3-azaspiro[4.4]nonan-2-one" and list any associated solvents. Never use abbreviations or structural formulas on waste labels.

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment, away from direct sunlight and heat sources.

WasteSegregation Waste 1-Oxa-3-azaspiro[4.4]nonan-2-one Waste Stream Aqueous Aqueous Waste? Waste->Aqueous Solid Solid/Absorbent Waste? Waste->Solid Org Organic Solvent Mix? Waste->Org AqBin Aqueous Hazardous Bin (Check pH) Aqueous->AqBin Yes SolBin Solid Hazardous Waste Bin Solid->SolBin Yes OrgBin Organic Waste Bin Org->OrgBin Yes

Decision matrix for the proper segregation of 1-Oxa-3-azaspiro[4.4]nonan-2-one waste streams.

References

Sources

Navigating the Safe Handling of 1-Oxa-3-azaspiro[4.4]nonan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a foundational culture of safety. This guide provides essential, immediate safety and logistical information for the handling of 1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS No. 19684-59-4). By understanding the inherent chemical properties and potential hazards, we can implement robust protocols that protect both the researcher and the research.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the cornerstone of safe laboratory practice. The following recommendations are based on the potential hazards identified for compounds structurally related to 1-Oxa-3-azaspiro[4.4]nonan-2-one.

Eye and Face Protection:

Due to the high likelihood of this compound causing serious eye irritation, chemical safety goggles are mandatory at all times when handling 1-Oxa-3-azaspiro[4.4]nonan-2-one in any form.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions.[1]

Skin Protection:

  • Gloves: Chemical-resistant gloves are required to prevent skin contact. Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals. It is critical to inspect gloves for any signs of degradation or perforation before and during use. For prolonged handling or in the case of a spill, double-gloving is recommended.[2]

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and fully fastened to protect against accidental skin contact and to prevent contamination of personal clothing.

Respiratory Protection:

While routine handling of small quantities in a well-ventilated area may not necessitate respiratory protection, a risk assessment should be performed for any procedure with the potential to generate dust or aerosols. If such a risk exists, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

II. Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and environmental contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperatures are typically between 2-8°C.

  • Ensure the storage location is clearly labeled with the chemical name and appropriate hazard warnings.

Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible in the immediate work area.

  • Weighing: If handling a solid form of the compound, weigh it within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of any fine particulates.

  • Dissolving and Reactions: When preparing solutions or running reactions, always add the compound to the solvent slowly. All manipulations should be carried out within a chemical fume hood.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Remove gloves using the proper technique to avoid skin contact with any residual chemical. Wash hands thoroughly with soap and water.

Spill Management:

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. For a small spill, and only if you are trained to do so, follow these steps:

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

All waste containing 1-Oxa-3-azaspiro[4.4]nonan-2-one, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

III. Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Workflow PPE Selection for 1-Oxa-3-azaspiro[4.4]nonan-2-one Start Start: Assess Procedure Weighing Weighing Solid Start->Weighing SolutionPrep Preparing Solution / Reaction Start->SolutionPrep BulkTransfer Bulk Transfer / Heating Start->BulkTransfer Storage Accessing from Storage Start->Storage InFumeHood Work in Fume Hood? Weighing->InFumeHood SolutionPrep->InFumeHood PPE_Level2 Enhanced PPE: - Standard PPE + Face Shield BulkTransfer->PPE_Level2 PPE_Level1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Storage->PPE_Level1 PPE_Level3 Maximum PPE: - Enhanced PPE + Respirator InFumeHood->PPE_Level1 Yes AerosolRisk Aerosol/Dust Risk? InFumeHood->AerosolRisk No AerosolRisk->PPE_Level1 No AerosolRisk->PPE_Level3 Yes

Caption: PPE selection workflow for handling 1-Oxa-3-azaspiro[4.4]nonan-2-one.

IV. Quick Reference Safety Table

Hazard Classification (Anticipated)Required Personal Protective Equipment (PPE)Safe Handling Practices
Skin Irritation Chemical-resistant gloves (Nitrile recommended), Lab coatAvoid direct contact. Wash hands thoroughly after handling.
Serious Eye Irritation Chemical safety goggles (Mandatory)Wear goggles at all times. Use a face shield for splash hazards.
Respiratory Tract Irritation Work in a certified chemical fume hood. Use a respirator if dust/aerosol generation is likely.Avoid inhaling dust or vapors.
Acute Oral Toxicity (Precaution) Standard PPEDo not eat, drink, or smoke in the laboratory.

V. Conclusion

The responsible use of 1-Oxa-3-azaspiro[4.4]nonan-2-one in a research setting demands a proactive and informed approach to safety. By adhering to the principles of hazard assessment, proper PPE selection, and meticulous handling and disposal protocols, scientists can confidently advance their research while maintaining a safe and secure laboratory environment.

References

  • PubChem. 2-Azaspiro[4.4]nonan-3-one. [Link]

  • Chemspace. 1-oxa-3-azaspiro[4.4]nonan-2-one. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-3-azaspiro[4.4]nonan-2-one
Reactant of Route 2
Reactant of Route 2
1-Oxa-3-azaspiro[4.4]nonan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.